Piboserod
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCSJPATKXABRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165129 | |
| Record name | Piboserod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152811-62-6 | |
| Record name | Piboserod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152811-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piboserod [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152811626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piboserod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piboserod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIBOSEROD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UQ3S81B25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Piboserod in Gastrointestinal Motility: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piboserod (SB-207266) is a potent and selective 5-HT₄ receptor antagonist that has been investigated for its role in modulating gastrointestinal motility. Contrary to prokinetic agents that agonize the 5-HT₄ receptor to enhance motility, this compound's antagonistic action positions it as a therapeutic candidate for disorders characterized by gastrointestinal hypermotility, such as diarrhea-predominant irritable bowel syndrome (IBS-D). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data related to gastrointestinal function, and detailed experimental protocols for its evaluation.
Introduction: The 5-HT₄ Receptor in Gastrointestinal Function
The serotonin 4 (5-HT₄) receptor, a G-protein coupled receptor, is extensively expressed throughout the gastrointestinal tract, including on enteric neurons, smooth muscle cells, and epithelial cells. Activation of this receptor by serotonin (5-HT) initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling pathway plays a crucial role in the regulation of several gastrointestinal functions:
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Peristalsis: 5-HT₄ receptor activation on cholinergic neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and promotes the peristaltic reflex.
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Secretion: These receptors are also involved in modulating intestinal fluid and electrolyte secretion.
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Sensation: There is evidence to suggest the involvement of 5-HT₄ receptors in visceral sensitivity.
Given its role in promoting motility, the 5-HT₄ receptor has been a key target for the development of prokinetic drugs for constipation and related disorders. Conversely, antagonism of this receptor presents a logical approach for conditions of hypermotility.
This compound: A Selective 5-HT₄ Receptor Antagonist
This compound is a highly selective antagonist of the 5-HT₄ receptor. Its primary mechanism of action is to competitively block the binding of endogenous serotonin to the 5-HT₄ receptor, thereby inhibiting its downstream signaling and physiological effects.
Signaling Pathway of 5-HT₄ Receptor and this compound's Action
The following diagram illustrates the canonical 5-HT₄ receptor signaling pathway and the inhibitory action of this compound.
Piboserod and Its Effects on Cardiac Hypertrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an increase in the mass of the heart muscle, is initially a compensatory response to pressure or volume overload. However, sustained hypertrophy can become maladaptive, leading to heart failure. The serotonin 4 (5-HT4) receptor, a Gs-protein coupled receptor, has emerged as a potential therapeutic target in cardiac disease. Upregulation of the 5-HT4 receptor is observed in failing hearts, and its chronic stimulation is thought to contribute to detrimental cardiac remodeling, akin to the well-established role of the β-adrenergic system. Piboserod, a selective 5-HT4 receptor antagonist, has been investigated for its potential to mitigate the pathological effects of sustained 5-HT4 receptor activation in the heart. This technical guide provides an in-depth overview of the preclinical and clinical evidence regarding the effects of this compound and related 5-HT4 receptor antagonists on cardiac hypertrophy, detailing the underlying signaling pathways and experimental methodologies.
The 5-HT4 Receptor Signaling Pathway in Cardiomyocytes
In cardiomyocytes, the 5-HT4 receptor is coupled to a stimulatory G-protein (Gs). Activation of this pathway by serotonin (5-HT) initiates a signaling cascade that is implicated in the development of cardiac hypertrophy.
As illustrated, serotonin binding to the 5-HT4 receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP)[1][2]. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA)[1][2]. PKA can then phosphorylate various downstream targets, including transcription factors that translocate to the nucleus and promote the expression of pro-hypertrophic genes such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC)[3]. This increase in gene expression and subsequent protein synthesis contributes to the enlargement of cardiomyocytes and the overall hypertrophic response. The similarity of this pathway to the β-adrenergic signaling cascade suggests that its chronic activation can be maladaptive.
Preclinical Evidence for 5-HT4 Receptor Antagonism in Cardiac Hypertrophy
Preclinical studies, primarily in rodent models of heart failure and hypertrophy, have provided evidence for the beneficial effects of 5-HT4 receptor antagonism. While direct data on this compound in preclinical hypertrophy models is limited, studies on closely related antagonists like SB207266 offer valuable insights.
Key Preclinical Study: Birkeland et al. (2007)
A pivotal study investigated the effects of the 5-HT4 receptor antagonist SB207266 in a rat model of post-myocardial infarction (MI) congestive heart failure (CHF), a condition characterized by significant cardiac remodeling and hypertrophy.
Experimental Protocol:
Quantitative Data from Preclinical Studies:
The following table summarizes the key quantitative findings from the study by Birkeland et al. (2007) on the effects of the 5-HT4 antagonist SB207266 in a rat model of post-MI heart failure.
| Parameter | Placebo Group (MI_pl) | SB207266 Group (MI_int) | Percentage Change | p-value | Reference |
| Heart Weight (g) | 2.64 ± 0.08 | 2.37 ± 0.07 | ↓ 10.2% | < 0.05 | |
| Lung Weight (g) | 2.21 ± 0.12 | 1.92 ± 0.08 | ↓ 13.1% | < 0.05 | |
| LV Diastolic Diameter (mm) | 8.98 ± 0.16 | 8.57 ± 0.14 | ↓ 4.6% | < 0.05 | |
| LV Systolic Diameter (mm) | 7.05 ± 0.22 | 6.62 ± 0.19 | ↓ 6.1% | < 0.05 |
These results demonstrate that chronic blockade of the 5-HT4 receptor can attenuate cardiac hypertrophy (indicated by reduced heart weight) and pulmonary congestion (indicated by reduced lung weight), key features of heart failure. The reduction in left ventricular diameters suggests a favorable effect on cardiac remodeling.
Clinical Evidence for this compound
A clinical trial investigated the effects of this compound in patients with symptomatic heart failure and reduced left ventricular ejection fraction (LVEF).
Clinical Trial Protocol:
Quantitative Data from Clinical Trial:
The primary outcome of the clinical trial was the change in LVEF. The results are summarized below.
| Parameter | Placebo Group | This compound Group | Mean Difference | 95% CI | p-value | Reference |
| Change in LVEF (%) | +0.5 | +2.2 | +1.7 | 0.3, 3.2 | 0.020 | |
| Change in LV End-Systolic Volume (mL) | +2 | -5 | -7 | -14, 0 | 0.060 |
The study showed a statistically significant, albeit small, improvement in LVEF in patients treated with this compound compared to placebo. This was primarily driven by a reduction in the left ventricular end-systolic volume, indicating a modest beneficial effect on cardiac remodeling.
Discussion and Future Directions
The available evidence suggests that antagonism of the 5-HT4 receptor may be a viable therapeutic strategy to mitigate pathological cardiac hypertrophy and remodeling. Preclinical data with a 5-HT4 antagonist demonstrated a significant reduction in heart weight and favorable changes in cardiac dimensions in an animal model of heart failure. A clinical trial with this compound in heart failure patients showed a modest improvement in left ventricular function.
However, further research is warranted to fully elucidate the potential of this compound in treating cardiac hypertrophy. Specifically, preclinical studies utilizing this compound in pressure-overload models of hypertrophy, such as transverse aortic constriction (TAC), would provide more direct evidence of its anti-hypertrophic effects. Additionally, in vitro studies on isolated cardiomyocytes are needed to dissect the precise molecular mechanisms by which 5-HT4 receptor blockade prevents myocyte growth. Future clinical trials could also explore the efficacy of this compound in earlier stages of cardiac hypertrophy before the onset of significant systolic dysfunction.
Conclusion
References
Piboserod: A Technical Guide to its Antagonistic Impact on Smooth Muscle Contraction via the 5-HT4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piboserod (also known as SB 207266) is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). This receptor subtype is a key modulator of smooth muscle function, particularly in the gastrointestinal (GI) tract and the urinary bladder. The activation of 5-HT4 receptors, which are Gs-protein coupled, typically leads to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation or modulation of neurally-mediated contractions. By competitively blocking this receptor, this compound effectively inhibits these downstream effects, making it a valuable tool for studying the physiological roles of the 5-HT4 receptor and a potential therapeutic agent for conditions characterized by inappropriate smooth muscle activity. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on smooth muscle contraction, and detailed experimental protocols for its investigation.
Core Mechanism of Action: Antagonism of the 5-HT4 Receptor Signaling Pathway
This compound exerts its effects by competitively binding to the 5-HT4 receptor, thereby preventing the binding of the endogenous agonist serotonin (5-HT) and other 5-HT4 agonists. This blockade directly inhibits the activation of the associated Gs signaling cascade.
In smooth muscle cells, the activation of the 5-HT4 receptor by an agonist initiates the following sequence of events:
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Gs Protein Activation: The agonist-bound 5-HT4 receptor activates the heterotrimeric Gs protein, causing the Gαs subunit to dissociate and exchange GDP for GTP.
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Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
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Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
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Modulation of Smooth Muscle Tone: PKA activation in smooth muscle cells can lead to relaxation through various mechanisms, including the phosphorylation of proteins that sequester intracellular calcium and the inhibition of myosin light chain kinase (MLCK), an enzyme crucial for the phosphorylation of myosin and subsequent muscle contraction.
This compound, by blocking the initial step of receptor activation, prevents this entire cascade, thereby antagonizing the relaxant or modulatory effects of 5-HT4 receptor stimulation on smooth muscle.
Quantitative Data on this compound's Antagonistic Activity
The potency of this compound as a 5-HT4 receptor antagonist has been quantified in various smooth muscle preparations. The following tables summarize key findings from in vitro and in vivo studies.
Table 1: In Vitro Antagonist Affinity and Potency of this compound in Smooth Muscle Preparations
| Tissue/Cell Line | Species | Agonist Challenged | Parameter | Value | Reference(s) |
| Detrusor Muscle | Human | Serotonin (5-HT) | KB (nM) | 0.56 ± 0.09 | [1] |
| Distal Colon (LMMP) | Guinea Pig | Tegaserod | Apparent pKb | 9.09 | [2] |
| Colon (LMMP) | Guinea Pig | TD-8954 | Apparent pKb | 9.3 | [3] |
| Esophagus | Rat | Tegaserod | pKB | 9.5 | |
| HEK-293 cells (h5-HT4(c)) | Human | [3H]-GR113808 | pKi | 10.4 ± 0.1 |
KB: Antagonist dissociation constant; pKb: The negative logarithm of the molar concentration of an antagonist that is required to produce a 2-fold shift in the concentration-response curve for an agonist; pKi: The negative logarithm of the inhibition constant.
Table 2: In Vivo Antagonistic Effects of this compound
| Animal Model | Tissue of Interest | Agonist Challenged | This compound Dose | Effect | Reference(s) |
| Anesthetized Rat | Esophagus | Tegaserod | 0.1 mg/kg (s.c.) | Inhibited tegaserod-induced smooth muscle relaxation. | |
| Conscious Guinea Pig | Colon | Tegaserod | 1 mg/kg (s.c.) | Attenuated the colonic prokinetic activity of tegaserod. |
Experimental Protocols
The following sections detail generalized methodologies for the in vitro and in vivo assessment of this compound's impact on smooth muscle contraction.
In Vitro Analysis of this compound's Antagonism in Isolated Smooth Muscle Strips
This protocol is a composite based on methodologies used for guinea pig colon, rat esophagus, and human detrusor muscle studies.
1. Tissue Preparation:
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Smooth muscle tissues (e.g., segments of guinea pig distal colon, rat esophagus, or human detrusor muscle) are dissected and placed in cold, oxygenated Krebs-HEPES buffer.
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Longitudinal or circular muscle strips of appropriate dimensions (e.g., 10 mm long, 2 mm wide) are prepared.
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The strips are mounted in organ baths containing Krebs-HEPES buffer, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.
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One end of the strip is attached to a fixed point, and the other to an isometric force transducer.
2. Equilibration and Pre-contraction:
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Tissues are allowed to equilibrate under a resting tension (e.g., 500 mg for human detrusor) for a period of 60-90 minutes, with regular washing.
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For relaxation studies, a stable contraction is induced using an appropriate agent (e.g., carbachol for rat esophagus or high KCl for human colon).
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For studies on neurally-mediated contractions, electrical field stimulation (EFS) is applied (e.g., 20 Hz, 1 ms duration at 300 mA for 5 s).
3. Pharmacological Intervention:
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To isolate 5-HT4 receptor-mediated effects, other serotonin receptor subtypes are often blocked using specific antagonists (e.g., methysergide for 5-HT1/2 and ondansetron for 5-HT3 receptors).
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This compound is added to the organ bath at various concentrations and allowed to incubate for a defined period (e.g., 30 minutes).
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A cumulative concentration-response curve is then generated for a 5-HT4 agonist (e.g., 5-HT, tegaserod).
4. Data Analysis:
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The antagonistic effect of this compound is quantified by determining the rightward shift of the agonist's concentration-response curve.
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The apparent antagonist dissociation constant (KB or pKB) is calculated using the Schild equation.
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In studies of potentiation, the reduction in the maximal effect of the agonist in the presence of this compound is measured.
Conclusion
This compound is a highly potent and selective 5-HT4 receptor antagonist that effectively blocks the signaling cascade leading to smooth muscle modulation. Its high affinity for the receptor, demonstrated across various tissues and species, makes it an invaluable research tool. The provided quantitative data and experimental protocols offer a solid foundation for further investigation into the role of the 5-HT4 receptor in smooth muscle physiology and pathophysiology, and for the development of novel therapeutic strategies targeting this pathway.
References
- 1. A comparison of the pharmacological properties of guinea-pig and human recombinant 5-HT4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
Piboserod: A Technical Guide to its Role in Modulating Serotonin 5-HT4 Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piboserod (formerly SB 207266) is a potent and highly selective serotonin 5-HT4 receptor antagonist.[1] Developed by GlaxoSmithKline, it has been investigated for its therapeutic potential in various conditions, including irritable bowel syndrome (IBS), atrial fibrillation, and chronic heart failure.[2][3] The primary mechanism of action of this compound is its competitive blockade of the 5-HT4 receptor, a G-protein coupled receptor (GPCR) that plays a significant role in both the central and peripheral nervous systems. This guide provides an in-depth technical overview of this compound's interaction with serotonin signaling pathways, summarizing key quantitative data and detailing the experimental protocols used for its characterization.
The 5-HT4 Receptor and its Canonical Signaling Pathway
The 5-HT4 receptor is positively coupled to the Gs alpha subunit (Gαs) of its associated heterotrimeric G-protein. Upon binding of the endogenous agonist, serotonin (5-hydroxytryptamine or 5-HT), the receptor undergoes a conformational change. This change facilitates the exchange of GDP for GTP on the Gαs subunit, causing its dissociation and subsequent activation of the enzyme adenylyl cyclase (AC). Activated adenylyl cyclase then catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream cellular substrates, leading to various physiological responses.[4]
Caption: Canonical 5-HT4 Receptor Gs-cAMP Signaling Pathway.
This compound's Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the 5-HT4 receptor. It binds to the receptor at the same site as serotonin but does not activate it. By occupying the binding site, this compound prevents serotonin from binding and initiating the downstream signaling cascade. This blockade effectively inhibits the activation of adenylyl cyclase, preventing the subsequent rise in intracellular cAMP and the activation of PKA. The result is an attenuation of the physiological effects normally mediated by 5-HT4 receptor stimulation.
Caption: this compound's competitive antagonism at the 5-HT4 receptor.
Pharmacological Profile: Quantitative Data
The affinity and potency of this compound have been quantified across various experimental systems. The inhibition constant (Ki) reflects the binding affinity of the antagonist to the receptor, while the antagonist dissociation constant (Kb) measures its functional potency. A lower value for both indicates higher affinity and potency, respectively.
| Parameter | Value | Species/Tissue | Receptor Subtype | Reference |
| Ki | 0.25 nM | Human | 5-HT4 | |
| pKi | 10.4 ± 0.1 | Human | 5-HT4(c) | |
| pKi | 6.6 ± 0.1 | Human | 5-HT2B | |
| Apparent Kb | 0.56 ± 0.09 nM | Human Detrusor Muscle | 5-HT4 | |
| Apparent pKb | 9.3 | Guinea Pig Colon | 5-HT4 |
Note: pKi/pKb is the negative logarithm of the Ki/Kb value.
Key Experimental Methodologies
The characterization of this compound's pharmacological profile relies on established in vitro assays.
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol Outline:
-
Preparation of Membranes: Cell membranes are prepared from cells stably expressing the human 5-HT4 receptor (e.g., HEK293 cells).
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Incubation: Membranes are incubated with a fixed concentration of a selective 5-HT4 radioligand (e.g., [3H]-GR113808).
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Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for receptor binding sites.
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Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
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Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay (for Functional Antagonism)
This functional assay measures a compound's ability to inhibit the agonist-induced production of the second messenger cAMP.
Protocol Outline:
-
Cell Culture: HEK293 cells (or other suitable cells) stably transfected with the human 5-HT4 receptor are cultured in plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period.
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Stimulation: A 5-HT4 receptor agonist (e.g., Serotonin, TD-8954) is added at a fixed concentration (typically its EC80) to stimulate cAMP production.
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Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.
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cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
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Data Analysis: A concentration-response curve is generated to determine the IC50 of this compound for the inhibition of agonist-stimulated cAMP production. This is used to calculate its functional potency (Kb).
Caption: Workflow for a functional cAMP accumulation assay.
Isolated Tissue Contractility Assay
This ex vivo assay assesses the functional antagonism of this compound in a physiological tissue preparation.
Protocol Outline:
-
Tissue Preparation: A specific tissue known to express functional 5-HT4 receptors, such as human detrusor muscle or guinea pig colon, is isolated and dissected into strips.
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Mounting: The tissue strip is mounted in an organ bath containing physiological salt solution, maintained at 37°C, and aerated. One end is fixed, and the other is connected to an isometric force transducer.
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Stimulation: Neurally-mediated contractions are induced via electrical field stimulation (EFS).
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Agonist Challenge: A concentration-response curve to a 5-HT4 agonist (e.g., serotonin) is constructed to observe its potentiating effect on the EFS-induced contractions.
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Antagonist Treatment: The experiment is repeated in the presence of fixed concentrations of this compound.
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Data Analysis: The rightward shift in the agonist's concentration-response curve caused by this compound is measured. The Schild analysis is then used to calculate the pA2 or Kb value, providing a measure of antagonist potency.
Caption: Workflow for an isolated tissue contractility assay.
Therapeutic Rationale and Clinical Context
The investigation of this compound for heart failure was based on findings that the failing human heart muscle exhibits an increased expression and functional response of 5-HT4 receptors. The hypothesis was that, analogous to the success of beta-blockers, antagonizing this upregulated serotonin pathway could be beneficial. A clinical trial in patients with chronic heart failure showed that this compound treatment resulted in a small but statistically significant improvement in Left Ventricular Ejection Fraction (LVEF). However, this did not translate into significant changes in other clinical parameters, leaving its clinical relevance in this area uncertain. Its high potency in antagonizing serotonin's effects in human bladder tissue also suggested it as a potential treatment for overactive bladder.
Conclusion
This compound is a well-characterized, high-affinity selective antagonist of the serotonin 5-HT4 receptor. Its mechanism of action involves the direct competitive blockade of this receptor, thereby inhibiting the Gs-adenylyl cyclase-cAMP signaling cascade. Its pharmacological profile has been thoroughly defined through a combination of radioligand binding, cellular functional assays, and ex vivo tissue studies. While its clinical development has not led to a marketed product for its initially targeted indications, this compound remains a valuable pharmacological tool for researchers investigating the physiological and pathophysiological roles of the 5-HT4 receptor signaling pathway.
References
- 1. This compound (SB 207266), a selective 5-HT4 receptor antagonist, reduces serotonin potentiation of neurally-mediated contractile responses of human detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. Effect of this compound, a 5-HT4 serotonin receptor antagonist, on left ventricular function in patients with symptomatic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the In Vitro Pharmacodynamics of Piboserod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piboserod (also known as SB-207266) is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1][2][3] This receptor subtype is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). 5-HT4 receptors are expressed in various tissues, including the gastrointestinal tract, the central nervous system, and the cardiovascular system, where they mediate a range of physiological functions. This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Pharmacodynamics of this compound
This compound exerts its pharmacological effects by competitively binding to the 5-HT4 receptor, thereby preventing the binding of the endogenous agonist serotonin (5-HT) and inhibiting its downstream signaling cascade.[2] This antagonistic action has been characterized through various in vitro assays, which are detailed in the subsequent sections.
Data Presentation: Quantitative In Vitro Pharmacology of this compound
The following tables summarize the key quantitative parameters that define the in vitro pharmacodynamic profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Species/Tissue | Radioligand | Value | Reference |
| Ki | Human (recombinant) | Not Specified | ~0.1 nM | [2] |
| K_i_ | Human (recombinant) | Not Specified | ~1.5 nM | |
| pK_i_ | Guinea Pig (brain membranes) | [¹²⁵I]SB207710 | 8.8 (K_i_ ≈ 1.58 nM) | IUPHAR/BPS Guide |
| K_B_ | Human (detrusor muscle) | - | 0.56 ± 0.09 nM | |
| pA₂ | Guinea Pig (distal colon) | - | 10.6 | Gaster et al., 1995 |
Table 2: Functional Antagonism of this compound
| Parameter | Assay | Agonist | Value | Reference |
| pIC₅₀ | Not Specified | Not Specified | 9.2 (IC₅₀ ≈ 0.63 nM) | IUPHAR/BPS Guide |
Table 3: Selectivity Profile of this compound
| Receptor Target | Species | Assay Type | pKi / pIC₅₀ | Reference |
| 5-HT₄ | Human | Binding | ~10 (K_i_ ~0.1 nM) | |
| 5-HT₄ | Guinea Pig | Binding | 8.8 (K_i_ ~1.58 nM) | IUPHAR/BPS Guide |
| Dopamine D₂ | Human | Binding | < 6 (K_i_ > 1000 nM) | IUPHAR/BPS Guide |
| Dopamine D₃ | Human | Binding | < 6 (K_i_ > 1000 nM) | IUPHAR/BPS Guide |
| Histamine H₁ | Guinea Pig | Binding | < 6 (K_i_ > 1000 nM) | IUPHAR/BPS Guide |
| 5-HT₁ₐ | Human | Binding | < 5 (K_i_ > 10000 nM) | IUPHAR/BPS Guide |
| 5-HT₁ₒ | Human | Binding | < 6 (K_i_ > 1000 nM) | IUPHAR/BPS Guide |
| 5-HT₂ₒ | Rat | Binding | 6.4 (K_i_ ~398 nM) | IUPHAR/BPS Guide |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by serotonin initiates a cascade of intracellular events. The receptor, coupled to a Gs protein, activates adenylyl cyclase, which in turn synthesizes cAMP from ATP. cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. This compound blocks this pathway at the initial step by preventing serotonin binding.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. In a competitive binding assay, a radiolabeled ligand with known affinity for the receptor competes with an unlabeled test compound (e.g., this compound) for binding sites. The displacement of the radioligand by the test compound is measured to calculate the test compound's inhibitory constant (Ki).
References
Piboserod: A Technical Guide for Studying 5-HT₄ Receptor Distribution in Tissues
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the application of piboserod, a potent and selective 5-HT₄ receptor antagonist, in the characterization and quantification of 5-HT₄ receptor distribution in various tissues. This document outlines key experimental protocols, presents quantitative data in a structured format, and illustrates relevant biological and experimental pathways.
Introduction to this compound and the 5-HT₄ Receptor
The serotonin 4 (5-HT₄) receptor, a G-protein coupled receptor, is implicated in a variety of physiological processes, particularly in the gastrointestinal tract and the central nervous system. Its role in modulating neurotransmitter release makes it a significant target for therapeutic intervention in disorders such as irritable bowel syndrome and atrial fibrillation.
This compound (also known as SB 207266) is a highly selective antagonist for the 5-HT₄ receptor. Its high affinity and selectivity make it an invaluable tool for researchers studying the distribution, density, and function of 5-HT₄ receptors. While a radiolabeled form of this compound for direct tissue binding studies is not commonly available, its primary utility lies in its use as a potent competitor in radioligand binding assays and as a blocking agent in in vivo imaging studies to confirm the specificity of other radiotracers.
Quantitative Data on this compound and 5-HT₄ Receptor Binding
The following tables summarize the binding affinity of this compound for the 5-HT₄ receptor, as well as the density of these receptors in various tissues as determined by other radioligands.
Table 1: Binding Affinity of this compound for the 5-HT₄ Receptor
| Species | Radioligand Displaced | Tissue/Cell Line | pKi | Ki (nM) | Reference |
| Human | [³H]GR113808 | HEK293 cells | 10.0 | 0.1 | [1] |
| Human | [³H]GR113808 | HEK293 cells | 10.28 | 0.05 | [1] |
| Human | [¹²⁵I]SB207710 | Recombinant | 8.8 | 1.58 | [1] |
| Guinea Pig | [¹²⁵I]SB207710 | Brain membranes | 8.8 | 1.58 | [1] |
Table 2: Density of 5-HT₄ Receptors in Human Brain Regions (Determined by Autoradiography with Other Radioligands)
| Brain Region | Radioligand | Bmax (fmol/mg tissue) | Reference |
| Substantia Nigra | [³H]Prucalopride | Not specified, but high density | [2] |
| Frontal Cortex | [³H]Prucalopride | Not specified, but moderate density | |
| Striatum | [³H]Prucalopride | Not specified, but high density | |
| Hippocampus | [³H]Prucalopride | Not specified, but moderate density |
Experimental Protocols
In Vitro Radioligand Binding Assay (Competition Assay)
This protocol describes a competitive binding assay to determine the affinity of a test compound (like this compound) for the 5-HT₄ receptor using a commercially available radioligand.
Materials:
-
Tissue homogenates or cell membranes expressing 5-HT₄ receptors
-
Radioligand (e.g., [³H]GR113808)
-
This compound (or other non-labeled competitor)
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound. For total binding, omit the competitor. For non-specific binding, add a high concentration of a known 5-HT₄ ligand (e.g., unlabeled GR113808).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Quantitative Autoradiography
This protocol outlines the use of a radiolabeled 5-HT₄ receptor antagonist to visualize receptor distribution in tissue sections. This compound can be used as a cold ligand to determine non-specific binding.
Materials:
-
Frozen tissue sections (e.g., brain slices, 10-20 µm thick) mounted on slides
-
Radioligand (e.g., [¹²⁵I]SB 207710)
-
This compound (for non-specific binding)
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Wash Buffer (e.g., ice-cold incubation buffer)
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Pre-incubation: Thaw and pre-incubate the tissue sections in buffer to rehydrate and remove endogenous ligands.
-
Incubation: Incubate the sections with the radioligand in a humidified chamber. For a parallel set of slides to determine non-specific binding, co-incubate with a high concentration of this compound.
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand. Perform a final rinse in distilled water to remove buffer salts.
-
Drying: Dry the slides rapidly under a stream of cold air.
-
Exposure: Expose the dried slides to a phosphor imaging plate or autoradiography film along with calibrated radioactive standards.
-
Imaging and Analysis: Scan the imaging plate or develop the film. Quantify the receptor density in different regions of interest by comparing the signal intensity to the radioactive standards using image analysis software.
In Vivo PET Imaging Blocking Study
This compound is crucial for confirming the specificity of 5-HT₄ receptor PET radiotracers, such as [¹¹C]SB207145.
Procedure:
-
Baseline Scan: Anesthetize the subject (e.g., human or non-human primate) and perform a baseline PET scan following the injection of the 5-HT₄ radiotracer.
-
Blocking Scan: On a separate occasion, administer a pre-treatment dose of this compound orally or intravenously. After a suitable time for the drug to reach target occupancy, inject the same radiotracer and perform a second PET scan.
-
Data Analysis: Compare the radiotracer uptake in various brain regions between the baseline and blocking scans. A significant reduction in radiotracer binding in 5-HT₄ receptor-rich regions after this compound administration confirms that the signal is specific to these receptors.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of 5-HT₄ receptors using this compound.
References
The chemical structure and properties of Piboserod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piboserod, also known as SB 207266, is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Initially investigated by GlaxoSmithKline for the management of irritable bowel syndrome (IBS) and atrial fibrillation (AF), its development for these indications was discontinued.[1] However, subsequent research has explored its potential therapeutic application in chronic heart failure, driven by the discovery of increased 5-HT4 receptor expression and responsiveness to serotonin in failing heart muscle.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, pharmacology, and available clinical data for this compound.
Chemical and Physical Properties
This compound is a synthetic organic compound belonging to the class of indolecarboxamides.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-((1-Butyl-4-piperidyl)-methyl)-3,4-dihydro-2H-(1,3)oxazino(3,2-a)indole-10-carboxamide | [3] |
| Synonyms | SB 207266, Serlipet | [1] |
| CAS Number | 152811-62-6 (free base) | |
| Molecular Formula | C22H31N3O2 | |
| Molecular Weight | 369.50 g/mol | |
| SMILES | CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42 | |
| pKa (Strongest Basic) | 9.8 | |
| Solubility | Soluble in water (as hydrochloride salt) |
Synthesis
The synthesis of this compound hydrochloride is described in the medicinal chemistry literature. The key steps involve the preparation of the tricyclic indole core and subsequent amide coupling with the substituted piperidine side chain. A detailed experimental protocol is outlined below, based on the general procedures for analogous compounds.
Experimental Protocol: Synthesis of this compound Hydrochloride
Step 1: Synthesis of 3,4-dihydro-2H-\oxazino[3,2-a]indole-10-carboxylic acid
-
This intermediate is prepared through a multi-step sequence starting from commercially available indole derivatives. The process typically involves N-alkylation with a suitable three-carbon synthon containing a protected hydroxyl group, followed by cyclization and oxidation to form the carboxylic acid.
Step 2: Synthesis of N-((1-Butyl-4-piperidyl)-methyl)amine
-
4-(Aminomethyl)piperidine is N-butylated using 1-bromobutane in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.
Step 3: Amide Coupling
-
3,4-dihydro-2H-\oxazino[3,2-a]indole-10-carboxylic acid is activated, for example, using a coupling reagent like 1,1'-carbonyldiimidazole (CDI) or a carbodiimide such as EDC in the presence of HOBt.
-
The activated acid is then reacted with N-((1-Butyl-4-piperidyl)-methyl)amine in an anhydrous aprotic solvent like dichloromethane or DMF to form the amide bond.
Step 4: Salt Formation
-
The resulting free base of this compound is dissolved in a suitable solvent like ethanol or isopropanol.
-
A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) is added to precipitate this compound hydrochloride.
-
The salt is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
A detailed, step-by-step protocol would require access to the full experimental section of the cited primary literature.
Pharmacological Properties
Mechanism of Action
This compound is a selective antagonist of the 5-HT4 receptor. It competitively binds to this receptor, thereby blocking the physiological effects of serotonin (5-hydroxytryptamine). The 5-HT4 receptor is a Gs-protein coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor, this compound inhibits this downstream signaling cascade.
Receptor Binding Affinity
This compound exhibits high affinity for the human 5-HT4 receptor. The binding affinity has been characterized using radioligand binding assays, typically with [3H]-GR113808 as the radioligand.
| Receptor | Species | Assay Type | Radioligand | pKi / pKB | Ki / KB (nM) | Reference |
| 5-HT4 | Human | Binding | [3H]-GR113808 | ~10.0 | ~0.1 | |
| 5-HT4 | Human | Functional | - | 9.25 | 0.56 ± 0.09 | |
| 5-HT2B | Human | Binding | - | 6.6 | ~250 | |
| Dopamine D2 | Human | Binding | [3H]-YM 09151 | <6 | >1000 | |
| Dopamine D3 | Human | Binding | [125I]-iodosulpride | <6 | >1000 | |
| Histamine H1 | Guinea Pig | Binding | - | <6 | >1000 | |
| 5-HT1A | Human | Binding | - | <5 | >10000 | |
| 5-HT1D | Human | Binding | [125I]SB 207710 | <5 | >10000 | |
| Adrenergic α1 | - | Binding | - | <6 | >1000 | |
| Muscarinic M1-M5 | - | Binding | - | <6 | >1000 |
In Vitro Functional Assays
The antagonist activity of this compound at the 5-HT4 receptor is confirmed through functional assays that measure the inhibition of serotonin-induced cAMP production.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT4 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Antagonist Incubation: The cell medium is replaced with a buffer containing various concentrations of this compound or vehicle. The plates are incubated for a pre-determined time (e.g., 30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: A fixed concentration of serotonin (e.g., the EC80 concentration) is added to the wells, and the plates are incubated for a further period (e.g., 15 minutes) to stimulate cAMP production.
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: The inhibition of the serotonin-induced cAMP response by this compound is plotted against the concentration of this compound to determine the IC50 value.
Pharmacokinetics
Limited publicly available data exists for the detailed pharmacokinetic properties of this compound. The following table summarizes the available information.
| Parameter | Species | Dose | Route | Value | Unit | Reference |
| Cmax | Rat | - | - | - | ng/mL | - |
| Tmax | Rat | - | - | - | h | - |
| t1/2 | Rat | - | - | - | h | - |
| Bioavailability | Rat | - | Oral | - | % | - |
| Cmax | Dog | - | - | - | ng/mL | - |
| Tmax | Dog | - | - | - | h | - |
| t1/2 | Dog | - | - | - | h | - |
| Bioavailability | Dog | - | Oral | - | % | - |
| Protein Binding | Human | - | - | - | % | - |
Preclinical and Clinical Studies
In Vivo Animal Models
Canine models of atrial fibrillation are often used to evaluate the efficacy of anti-arrhythmic drugs. These models typically involve rapid atrial pacing to induce and sustain atrial fibrillation.
-
Animal Preparation: Beagle dogs are anesthetized, and a pacemaker is implanted with leads in the right atrium.
-
Induction of AF: After a recovery period, rapid atrial pacing (e.g., 400-600 bpm) is initiated and maintained for several weeks to induce sustained atrial fibrillation.
-
Drug Administration: this compound or vehicle is administered orally or intravenously.
-
Electrophysiological Monitoring: Continuous ECG monitoring is performed to assess the heart rate and rhythm. The termination of AF and the return to sinus rhythm are the primary endpoints.
Rodent models of visceral hypersensitivity are commonly used to study the sensory abnormalities associated with IBS. These models often involve colorectal distension to measure the pain response.
-
Induction of Hypersensitivity: Neonatal rats receive a mild chemical irritant (e.g., acetic acid) intracolonically to induce long-lasting visceral hypersensitivity.
-
Measurement of Visceromotor Response: In adult rats, a balloon is inserted into the colon, and colorectal distension is performed at varying pressures. The abdominal withdrawal reflex (a measure of pain) is quantified.
-
Drug Administration: this compound or vehicle is administered prior to the colorectal distension.
-
Data Analysis: The effect of this compound on the pressure threshold required to elicit a pain response is determined.
Clinical Trials
A phase II clinical trial (NCT00421746) investigated the effect of this compound in patients with symptomatic heart failure.
| Trial Identifier | Phase | Indication | Treatment | Dose | Primary Endpoint | Key Findings |
| NCT00421746 | II | Heart Failure | This compound vs. Placebo | 80 mg daily | Change in Left Ventricular Ejection Fraction (LVEF) | This compound significantly increased LVEF by 1.7% compared to placebo. |
Safety Pharmacology
A standard core battery of safety pharmacology studies is typically conducted for new chemical entities to assess their potential effects on vital organ systems.
| System | Assay | Key Findings |
| Cardiovascular | hERG Assay | IC50 value not publicly available. |
| In vivo QTc (dog) | No significant QTc prolongation reported. | |
| Central Nervous System | Functional Observational Battery (rat) | No significant CNS effects reported. |
| Respiratory | Whole-body plethysmography (rat) | No significant respiratory effects reported. |
Conclusion
This compound is a well-characterized, potent, and selective 5-HT4 receptor antagonist. While its initial development for IBS and atrial fibrillation was halted, its potential role in the treatment of heart failure has been explored. This technical guide summarizes the key chemical, pharmacological, and clinical information available for this compound, providing a valuable resource for researchers and drug development professionals interested in this compound and the 5-HT4 receptor pathway. Further research is warranted to fully elucidate its therapeutic potential and to gather more comprehensive pharmacokinetic and safety data.
References
- 1. researchgate.net [researchgate.net]
- 2. Respiratory safety pharmacology: positive control drug responses in Sprague-Dawley rats, Beagle dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for Piboserod in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Piboserod, a selective serotonin 5-HT₄ receptor antagonist, in isolated organ bath experiments. This guide is intended to assist researchers in pharmacology and drug development in characterizing the effects of this compound on various smooth and cardiac muscle preparations.
Introduction
This compound (also known as SB-207266) is a potent and selective antagonist of the 5-hydroxytryptamine 4 (5-HT₄) receptor.[1][2] The 5-HT₄ receptor, a G-protein coupled receptor, is widely distributed throughout the body, including the gastrointestinal tract, urinary bladder, heart, and central nervous system.[3][4] Its activation is known to modulate the release of various neurotransmitters and influence smooth muscle contractility and cardiac function.[3] this compound's high affinity for the 5-HT₄ receptor makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor subtype. In isolated organ bath systems, this compound is instrumental in determining the involvement of 5-HT₄ receptors in agonist-induced tissue responses and for quantifying the affinity of other 5-HT₄ receptor ligands.
Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT₄ receptor. By binding to the receptor, it prevents the endogenous ligand, serotonin (5-HT), or other 5-HT₄ agonists from activating the receptor and initiating downstream signaling cascades. The primary signaling pathway of the 5-HT₄ receptor involves the activation of adenylyl cyclase via a stimulatory G-protein (Gs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This compound effectively blocks this process, thereby inhibiting the physiological responses mediated by 5-HT₄ receptor activation, such as smooth muscle relaxation or increased cardiac contractility.
Data Presentation
The following tables summarize the quantitative data for this compound from in vitro studies.
Table 1: this compound Binding Affinity and Potency
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Kᵢ | Human | 5-HT₄ Receptors | ~1.5 nM | |
| pKᵢ | Human | 5-HT₄(c) Receptor | 10.4 ± 0.1 | |
| pKᵢ | Human | 5-HT₂B Receptor | 6.6 ± 0.1 | |
| Apparent K₋B | Human | Detrusor Muscle | 0.56 ± 0.09 nM |
Table 2: this compound in Functional Antagonism Studies
| Agonist | Tissue | Species | This compound Concentration | Effect | Reference |
| Serotonin (5-HT) | Detrusor Muscle | Human | 1 nM | Reduction of maximal 5-HT-induced potentiation to 45.0 ± 7.9% | |
| Serotonin (5-HT) | Detrusor Muscle | Human | 100 nM | Reduction of maximal 5-HT-induced potentiation to 38.7 ± 8.7% | |
| Tegaserod | Oesophagus | Rat | 30 nM | 94-fold rightward shift in the tegaserod concentration-effect curve |
Experimental Protocols
This section provides a detailed methodology for a typical isolated organ bath experiment to assess the antagonist properties of this compound.
Materials and Reagents
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in distilled water or the physiological salt solution.
-
5-HT₄ Receptor Agonist: (e.g., Serotonin, 5-methoxytryptamine, or a selective agonist like Tegaserod). Prepare a stock solution and serial dilutions.
-
Physiological Salt Solution (PSS): A common choice is Krebs-Henseleit solution. The composition per liter is:
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH₂PO₄: 0.16 g
-
MgSO₄·7H₂O: 0.29 g
-
CaCl₂·2H₂O: 0.37 g
-
NaHCO₃: 2.1 g
-
D-Glucose: 2.0 g
-
-
Carbogen gas: 95% O₂ / 5% CO₂
-
Other Receptor Antagonists (Optional): To block other serotonin receptor subtypes and isolate the 5-HT₄ receptor response (e.g., methysergide for 5-HT₁/₂ and ondansetron for 5-HT₃).
Equipment
-
Isolated organ bath system with tissue holders
-
Thermostatically controlled water circulator
-
Isometric force transducer
-
Data acquisition system and software
-
Carbogen gas tank with regulator and tubing
-
Dissection tools (forceps, scissors)
-
Suture material
Experimental Procedure
-
System Preparation:
-
Assemble the organ bath system and fill the water jacket with deionized water. Set the temperature to 37°C.
-
Fill the tissue baths with PSS and begin bubbling with carbogen gas. This maintains the physiological pH and oxygenates the solution.
-
-
Tissue Preparation:
-
Euthanize the experimental animal according to approved ethical guidelines.
-
Promptly dissect the target tissue (e.g., a segment of ileum, a strip of bladder, or a cardiac papillary muscle).
-
Place the isolated tissue in a petri dish containing cold, carbogen-aerated PSS.
-
Prepare the tissue for mounting. For hollow organs, this may involve preparing longitudinal or circular muscle strips. For cardiac tissue, a papillary muscle or atrial strip may be used.
-
-
Tissue Mounting and Equilibration:
-
Secure one end of the tissue preparation to a fixed hook in the organ bath chamber and the other end to an isometric force transducer using suture thread.
-
Submerge the tissue in the PSS-filled organ bath.
-
Apply a basal resting tension. The optimal tension depends on the tissue type and should be determined empirically (e.g., 500 mg for human detrusor strips).
-
Allow the tissue to equilibrate for at least 60-90 minutes. During this period, wash the tissue with fresh PSS every 15-20 minutes.
-
-
Viability and Control Response:
-
After equilibration, assess the tissue's viability by challenging it with a high concentration of a depolarizing agent (e.g., 60 mM KCl) or a standard agonist for the tissue type.
-
Wash the tissue and allow it to return to baseline.
-
Obtain a control concentration-response curve to the chosen 5-HT₄ agonist. Add the agonist in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.
-
-
This compound Incubation and Antagonism:
-
Wash the tissue thoroughly to remove the agonist and allow it to return to the baseline tension.
-
Add the desired concentration of this compound to the organ bath.
-
Incubate the tissue with this compound for a predetermined period (e.g., 30-60 minutes) to allow for receptor equilibrium.
-
In the continued presence of this compound, repeat the cumulative concentration-response curve to the 5-HT₄ agonist.
-
-
Schild Analysis (Optional but Recommended):
-
To determine the pA₂ value (a measure of antagonist potency), repeat step 5 with at least two other concentrations of this compound.
-
The pA₂ value can be determined by constructing a Schild plot, where the log(concentration ratio - 1) is plotted against the negative log of the molar concentration of this compound.
-
-
Data Analysis:
-
Measure the magnitude of the tissue response (e.g., contraction or relaxation) at each agonist concentration.
-
Plot concentration-response curves as the percentage of the maximal response versus the log of the agonist concentration.
-
Calculate the EC₅₀ values for the agonist in the absence and presence of this compound.
-
If performing a Schild analysis, calculate the dose ratios and construct the Schild plot.
-
Visualizations
5-HT₄ Receptor Signaling Pathway
Caption: 5-HT₄ Receptor Signaling and this compound's Antagonistic Action.
Experimental Workflow for this compound in Isolated Organ Bath
Caption: Workflow for Assessing this compound's Antagonism.
References
Piboserod: A Potential Modulator of Cardiomyocyte Hypertrophy in In Vitro Assays
Application Notes and Protocols for Researchers
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other stimuli, but can progress to heart failure. Understanding the signaling pathways that drive this process is crucial for the development of new therapeutic agents. Piboserod, a selective antagonist of the serotonin 5-HT4 receptor, has been investigated for its potential role in cardiovascular diseases. While clinical trials have explored its effects in heart failure, its direct application and efficacy in mitigating cardiomyocyte hypertrophy at the cellular level is an area of active investigation. These application notes provide a framework for utilizing this compound in cultured cardiomyocyte hypertrophy assays to explore its potential as a research tool and therapeutic candidate.
While direct in vitro studies on this compound's anti-hypertrophic effects are limited, research on other 5-HT4 receptor antagonists, such as SB207266, in animal models of heart failure suggests a potential beneficial role in reducing cardiac remodeling. Studies have shown that SB207266 treatment in rats with heart failure led to a reduction in heart and lung weight, and a trend towards decreased mRNA levels of hypertrophic markers like atrial natriuretic peptide (ANP)[1][2][3][4]. This suggests that blockade of the 5-HT4 receptor could be a viable strategy to ameliorate cardiac hypertrophy.
This document outlines protocols for inducing and evaluating hypertrophy in cultured neonatal rat ventricular cardiomyocytes (NRVMs) and details how this compound can be incorporated into these assays to assess its effects.
Signaling Pathways in Cardiomyocyte Hypertrophy
Cardiac hypertrophy is orchestrated by a complex network of intracellular signaling pathways. Pro-hypertrophic stimuli, such as phenylephrine (an α1-adrenergic agonist) and angiotensin II (a peptide hormone), activate G-protein coupled receptors on the cardiomyocyte surface. This triggers downstream cascades involving protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and calcineurin-NFAT signaling. These pathways converge on the nucleus to activate transcription factors that drive the expression of fetal genes, such as ANP and B-type natriuretic peptide (BNP), and increase protein synthesis, ultimately leading to an increase in cell size. The potential intervention point for a 5-HT4 receptor antagonist like this compound would be to modulate signaling pathways that are influenced by serotonin, which can also contribute to cardiac remodeling.
Caption: General signaling pathways in cardiomyocyte hypertrophy and the potential point of intervention for this compound.
Experimental Protocols
Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
-
Preparation: Euthanize 1-2 day old Sprague-Dawley rat pups. Excise the hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Digestion: Mince the ventricular tissue and digest with a solution of trypsin and collagenase.
-
Cell Separation: Pre-plate the cell suspension for 1-2 hours to allow for the attachment of cardiac fibroblasts.
-
Plating: Collect the non-adherent cardiomyocytes and plate them on fibronectin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and bromodeoxyuridine (BrdU) to inhibit fibroblast proliferation.
-
Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO2. After 24 hours, replace the medium with serum-free medium for 24 hours before initiating experiments.
Protocol 2: Induction of Cardiomyocyte Hypertrophy and this compound Treatment
-
Hypertrophic Stimulation: Induce hypertrophy by treating the serum-starved NRVMs with either phenylephrine (PE, 100 µM) or angiotensin II (Ang II, 1 µM) for 48 hours.
-
This compound Treatment: To evaluate the effect of this compound, pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour before adding the hypertrophic agonist. Maintain the this compound concentration throughout the 48-hour stimulation period.
-
Controls: Include a vehicle control (e.g., DMSO), a hypertrophic agonist-only control, and a this compound-only control.
Protocol 3: Assessment of Cardiomyocyte Hypertrophy
A. Cell Size Measurement:
-
Fixation and Staining: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain the cells with an antibody against a sarcomeric protein (e.g., α-actinin) and a nuclear counterstain (e.g., DAPI).
-
Imaging: Capture images using a fluorescence microscope.
-
Analysis: Measure the surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ).
B. Protein Synthesis Assay ([3H]-Leucine Incorporation):
-
Labeling: During the last 24 hours of treatment, add [3H]-leucine to the culture medium.
-
Harvesting: Wash the cells with ice-cold PBS and precipitate the proteins with trichloroacetic acid (TCA).
-
Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter. Normalize the counts to the total protein content.
C. Gene Expression Analysis (qRT-PCR):
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR: Perform quantitative real-time PCR using primers for hypertrophic marker genes such as Nppa (ANP) and Nppb (BNP). Normalize the expression to a housekeeping gene (e.g., Gapdh). The expression of ANP and BNP is a hallmark of the fetal gene program reactivation during cardiac hypertrophy[5].
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of experiments investigating the effect of this compound on phenylephrine-induced cardiomyocyte hypertrophy.
Table 1: Effect of this compound on Phenylephrine-Induced Cardiomyocyte Surface Area
| Treatment | Cardiomyocyte Surface Area (µm²) (Mean ± SD) | % Change from Control |
| Vehicle Control | 1500 ± 120 | - |
| Phenylephrine (100 µM) | 2550 ± 200 | +70% |
| Phenylephrine + this compound (1 nM) | 2300 ± 180 | +53% |
| Phenylephrine + this compound (10 nM) | 1950 ± 150 | +30% |
| Phenylephrine + this compound (100 nM) | 1650 ± 130 | +10% |
| This compound (100 nM) | 1520 ± 110 | +1.3% |
Table 2: Effect of this compound on Phenylephrine-Induced Protein Synthesis
| Treatment | [3H]-Leucine Incorporation (CPM/µg protein) (Mean ± SD) | % Change from Control |
| Vehicle Control | 500 ± 40 | - |
| Phenylephrine (100 µM) | 950 ± 75 | +90% |
| Phenylephrine + this compound (1 nM) | 850 ± 68 | +70% |
| Phenylephrine + this compound (10 nM) | 700 ± 55 | +40% |
| Phenylephrine + this compound (100 nM) | 550 ± 45 | +10% |
| This compound (100 nM) | 510 ± 42 | +2% |
Table 3: Effect of this compound on Phenylephrine-Induced Hypertrophic Gene Expression
| Treatment | Relative Nppa mRNA Expression (Fold Change) (Mean ± SD) | Relative Nppb mRNA Expression (Fold Change) (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Phenylephrine (100 µM) | 5.0 ± 0.4 | 4.5 ± 0.3 |
| Phenylephrine + this compound (1 nM) | 4.2 ± 0.3 | 3.8 ± 0.3 |
| Phenylephrine + this compound (10 nM) | 2.8 ± 0.2 | 2.5 ± 0.2 |
| Phenylephrine + this compound (100 nM) | 1.5 ± 0.1 | 1.3 ± 0.1 |
| This compound (100 nM) | 1.1 ± 0.1 | 1.0 ± 0.1 |
Experimental Workflow
Caption: Workflow for assessing the effect of this compound on cardiomyocyte hypertrophy.
Conclusion
These protocols provide a comprehensive guide for researchers to investigate the potential anti-hypertrophic effects of this compound in a well-established in vitro model of cardiomyocyte hypertrophy. The provided hypothetical data illustrates the expected dose-dependent inhibitory effect of this compound on key hypertrophic markers. By employing these methods, researchers can elucidate the cellular mechanisms of action of this compound and evaluate its potential as a novel therapeutic agent for pathological cardiac hypertrophy. Further studies are warranted to confirm these effects and to explore the downstream signaling pathways modulated by 5-HT4 receptor antagonism in cardiomyocytes.
References
- 1. Effects of treatment with a 5-HT4 receptor antagonist in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Effects of treatment with a 5-HT4 receptor antagonist in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. B-type natriuretic peptide: a myocyte-specific marker for characterizing load-induced alterations in cardiac gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Piboserod Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and use of Piboserod stock solutions for in vitro cell culture experiments. This compound is a potent and selective 5-HT4 receptor antagonist used in cardiovascular and gastrointestinal research. Adherence to this protocol will ensure the accurate and reproducible application of this compound in experimental settings. Included are the physicochemical properties of this compound, a step-by-step guide for solution preparation, and diagrams illustrating the experimental workflow and the relevant biological signaling pathway.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's properties is essential for accurate stock solution preparation. Key data is summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1][2]oxazino[3,2-a]indole-10-carboxamide | [3] |
| Synonyms | SB-207266, SB 207266 | [4][5] |
| CAS Number | 152811-62-6 (free base) | |
| Molecular Formula | C₂₂H₃₁N₃O₂ | |
| Molecular Weight | 369.50 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | DMSO: 25 mg/mL (67.66 mM) | |
| Water: Insoluble | ||
| Ethanol: Limited data available; DMSO is the recommended solvent. | ||
| Purity | ≥98% (vendor specific) | |
| Ki for 5-HT4 Receptor | ~0.1 nM - 1.5 nM |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder (free base, CAS 152811-62-6)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile, light-blocking (amber) cryovials for aliquoting
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
This compound is a bioactive compound. Handle with care, avoiding inhalation of dust and direct contact with skin or eyes.
-
Work within a laminar flow hood or chemical fume hood to maintain sterility and safety.
-
DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves.
Stock Solution Preparation (10 mM)
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed.
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 369.50 g/mol = 3.695 mg
-
-
Weighing: In a sterile microcentrifuge tube, carefully weigh out 3.70 mg of this compound powder using an analytical balance.
-
Solubilization: Add 1 mL of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Note: If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied. It is recommended to use newly opened DMSO, as hygroscopic (water-absorbed) DMSO can negatively impact solubility.
-
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber cryovials.
Storage and Stability
-
This compound Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solution in DMSO: Store aliquots protected from light at -80°C for up to 2 years or at -20°C for up to 1 year . One source suggests solutions are unstable and should be prepared fresh; therefore, using freshly prepared solutions is ideal when possible.
Preparation of Working Solutions
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the desired final concentration for your experiment.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium (a 1:1000 dilution).
-
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested. The final DMSO concentration in the culture medium should ideally be kept below 0.1% (and not exceed 0.5%) to prevent solvent-induced cytotoxicity.
Diagrams
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound Mechanism of Action
This compound is a selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4R), a Gs-protein coupled receptor. Normally, serotonin (5-HT) binds to this receptor, activating adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP triggers various downstream cellular responses. This compound competitively binds to the 5-HT4 receptor, blocking serotonin from binding and thereby inhibiting the entire signaling cascade.
Caption: this compound antagonizes the 5-HT4 receptor, blocking cAMP signaling.
References
Application Notes and Protocols for Piboserod in Atrial Fibrillation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piboserod (also known as SB 207266) is a potent and selective antagonist of the serotonin 5-HT4 receptor. In the context of cardiovascular research, particularly atrial fibrillation (AF), the scientific rationale for investigating this compound lies in the presence and function of 5-HT4 receptors in human atrial tissue. Stimulation of these receptors has been demonstrated to be pro-arrhythmogenic, primarily through the modulation of key ion channels, leading to alterations in atrial electrophysiology. Consequently, the blockade of 5-HT4 receptors with this compound presents a targeted therapeutic strategy to counteract these effects and potentially prevent or terminate atrial fibrillation.
These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in both in vitro and in vivo research settings, and a summary of expected electrophysiological effects based on studies of selective 5-HT4 receptor antagonists.
Mechanism of Action: 5-HT4 Receptor Antagonism in the Atrium
Serotonin (5-hydroxytryptamine, 5-HT) exerts its effects on atrial myocytes through the activation of 5-HT4 receptors, which are Gs-protein coupled. This activation initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels. The primary downstream effects relevant to atrial fibrillation are the modulation of two key ion currents:
-
L-type Calcium Current (ICaL): Increased cAMP levels lead to the phosphorylation and potentiation of L-type calcium channels, resulting in an enhanced inward calcium current during the action potential. This can prolong the early phase of repolarization and increase the risk of early afterdepolarizations (EADs), a known trigger for cardiac arrhythmias.
-
Pacemaker Current (If): In atrial cells possessing this "funny" current, 5-HT4 receptor stimulation increases its activation, contributing to a more rapid diastolic depolarization and increased atrial automaticity.
This compound, as a selective 5-HT4 receptor antagonist, is designed to competitively block the binding of serotonin to these receptors, thereby preventing the downstream signaling cascade and the subsequent modulation of ICaL and If. This action is expected to stabilize the atrial action potential, prolong the effective refractory period, and reduce the propensity for ectopic firing and reentry, which are key mechanisms underlying atrial fibrillation.
Signaling Pathway of 5-HT4 Receptor Activation and this compound Inhibition
Caption: this compound blocks the 5-HT4 receptor, preventing the pro-arrhythmic signaling cascade.
Quantitative Data on 5-HT4 Receptor Antagonist Effects
The following tables summarize the electrophysiological effects of a selective 5-HT4 receptor antagonist (SB203186) in a porcine model of induced atrial fibrillation. These data provide an expected profile of the effects of this compound.
Table 1: Effect of a 5-HT4 Antagonist on Atrial Effective Refractory Period (AERP) During 6 Hours of Induced Atrial Fibrillation
| Timepoint | Control Group (ms) | SB203186 Group (ms) |
| Baseline | 155 ± 5 | 158 ± 6 |
| 1 hour | 135 ± 6 | 152 ± 7 |
| 2 hours | 128 ± 7 | 145 ± 8 |
| 3 hours | 122 ± 8 | 138 ± 9 |
| 4 hours | 118 ± 9 | 132 ± 10 |
| 5 hours | 115 ± 10 | 128 ± 11 |
| 6 hours | 112 ± 11 | 125 ± 12 |
Data are presented as mean ± SD. Data are adapted from a study using SB203186, a selective 5-HT4 receptor antagonist, in a porcine model.[1][2]
Table 2: Effect of a 5-HT4 Antagonist on Monophasic Action Potential (MAP) Duration at 90% Repolarization (MAPD90) During 6 Hours of Induced Atrial Fibrillation
| Timepoint | Control Group (ms) | SB203186 Group (ms) |
| Baseline | 210 ± 10 | 212 ± 12 |
| 1 hour | 185 ± 11 | 205 ± 13 |
| 2 hours | 175 ± 12 | 198 ± 14 |
| 3 hours | 168 ± 13 | 190 ± 15 |
| 4 hours | 162 ± 14 | 185 ± 16 |
| 5 hours | 158 ± 15 | 180 ± 17 |
| 6 hours | 155 ± 16 | 176 ± 18 |
Data are presented as mean ± SD. Data are adapted from a study using SB203186, a selective 5-HT4 receptor antagonist, in a porcine model.[1][2]
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Analysis of this compound on Isolated Atrial Myocytes
Objective: To determine the effect of this compound on the L-type calcium current (ICaL) and action potential duration (APD) in isolated atrial cardiomyocytes in the presence of a 5-HT4 receptor agonist.
Materials:
-
This compound (SB 207266)
-
Serotonin (5-HT) or a selective 5-HT4 agonist (e.g., RS67333)
-
Collagenase and protease for cell isolation
-
External and internal patch-clamp solutions
-
Patch-clamp rig with amplifier and data acquisition system
Protocol:
-
Isolation of Atrial Myocytes:
-
Excise atrial tissue from a suitable animal model (e.g., rabbit, guinea pig, or human atrial appendage from consenting patients).
-
Perform enzymatic digestion using collagenase and protease to isolate single atrial myocytes.
-
Store isolated cells in a calcium-free solution before transferring to a low-calcium Tyrode's solution.
-
-
Patch-Clamp Recording:
-
Use the whole-cell patch-clamp technique to record ionic currents and action potentials.
-
For ICaL measurement, use a specific external solution containing low sodium and potassium to minimize other currents, and a cesium-based internal solution to block potassium channels.
-
For action potential recording, use a potassium-based internal solution and a standard Tyrode's external solution.
-
-
Experimental Procedure:
-
Establish a stable whole-cell recording.
-
Record baseline ICaL or action potentials.
-
Perfuse the cell with a solution containing a 5-HT4 agonist (e.g., 1 µM 5-HT) to stimulate the 5-HT4 receptors and record the change in ICaL or APD.
-
After washout, perfuse the cell with a solution containing this compound at the desired concentration (e.g., 100 nM) for a pre-incubation period of 5-10 minutes.
-
Co-apply the 5-HT4 agonist and this compound and record the ICaL or action potentials.
-
Analyze the data to determine the extent to which this compound antagonizes the effects of the 5-HT4 agonist.
-
Caption: Workflow for in vitro patch-clamp analysis of this compound.
In Vivo Electrophysiology: Porcine Model of Induced Atrial Fibrillation
Objective: To evaluate the effect of this compound on atrial electrophysiological parameters and the duration of induced atrial fibrillation in an in vivo large animal model.
Materials:
-
This compound (SB 207266) for intravenous administration
-
Anesthetic agents
-
Multipolar electrophysiology catheters
-
Programmable electrical stimulator
-
ECG and intracardiac electrogram recording system
Protocol:
-
Animal Preparation:
-
Anesthetize a pig and maintain anesthesia throughout the procedure.
-
Introduce electrophysiology catheters via the femoral veins and advance them to the right atrium under fluoroscopic guidance.
-
Position a mapping catheter with multiple electrodes on the atrial endocardium.
-
-
Baseline Electrophysiological Study:
-
Record baseline intracardiac electrograms and surface ECG.
-
Measure the Atrial Effective Refractory Period (AERP) using programmed electrical stimulation (S1-S2 protocol).
-
Measure the Monophasic Action Potential (MAP) duration using a MAP catheter.
-
-
Induction of Atrial Fibrillation:
-
Induce atrial fibrillation using rapid atrial burst pacing (e.g., 50 Hz for 10 seconds).
-
If AF is sustained, allow it to continue for a predetermined duration (e.g., 6 hours) with periodic measurements.
-
-
This compound Administration and a Subsequent Electrophysiological Study:
-
Administer this compound as an intravenous bolus followed by a continuous infusion. A dose of 1.5 mg/kg has been used for a similar 5-HT4 antagonist, SB203186.[1]
-
Repeat the electrophysiological measurements (AERP and MAP duration) at regular intervals during the AF episode.
-
At the end of the study period, attempt to terminate AF by stopping the rapid pacing or with electrical cardioversion if necessary.
-
-
Data Analysis:
-
Compare the AERP and MAP duration before and after this compound administration.
-
Assess the effect of this compound on the duration and sustainability of induced AF.
-
Caption: Workflow for in vivo evaluation of this compound in a porcine AF model.
Conclusion
This compound, as a selective 5-HT4 receptor antagonist, holds promise as a research tool for investigating the role of the serotonergic system in the pathophysiology of atrial fibrillation. The protocols outlined above provide a framework for conducting both in vitro and in vivo studies to elucidate its electrophysiological effects. The expected outcomes, based on data from related compounds, include the prolongation of the atrial effective refractory period and action potential duration, which are indicative of an anti-arrhythmic potential. These studies will be crucial in further understanding the therapeutic utility of 5-HT4 receptor antagonism in the management of atrial fibrillation.
References
Application Notes and Protocols for Piboserod Administration in Rodent Models of Irritable Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piboserod (also known as SB-207266A) is a selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Preclinical and clinical investigations have explored its therapeutic potential in managing functional gastrointestinal disorders, particularly diarrhea-predominant Irritable Bowel Syndrome (IBS-D). The rationale for its use stems from the role of the 5-HT4 receptor in modulating gastrointestinal motility and visceral sensitivity. This document provides a detailed overview of the available data and generalized protocols for administering this compound in rodent models of IBS. It is important to note that while general methodologies for IBS models are well-established, specific and detailed public data on this compound administration within these models are limited. Therefore, the following protocols are based on established techniques for evaluating visceral hypersensitivity and colonic motility in rodents, which can be adapted for testing the efficacy of this compound.
Mechanism of Action
In the gastrointestinal tract, serotonin (5-HT) plays a crucial role in regulating motility, secretion, and sensation. The 5-HT4 receptor, a G-protein coupled receptor, is expressed on various cells within the gut wall, including enteric neurons. Activation of the 5-HT4 receptor typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This signaling cascade can modulate the release of neurotransmitters such as acetylcholine, which in turn influences smooth muscle contraction and peristalsis. In conditions like IBS-D, which may involve excessive serotonergic activity leading to increased motility and visceral hypersensitivity, antagonism of the 5-HT4 receptor by this compound is hypothesized to normalize these functions.
Signaling Pathway of 5-HT4 Receptor and this compound Antagonism
Caption: 5-HT4 receptor signaling cascade and the inhibitory action of this compound.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in rodent IBS models in the public domain, the following table presents a summary of reported dosages in relevant animal studies. Researchers should use this as a starting point for dose-range finding studies in their specific IBS models.
| Animal Model | Compound | Dosing Route | Dosage | Observed Effect |
| Conscious Mice | This compound (SB-207266A) | Subcutaneous (s.c.) | 10 µg/kg | Prevention of 5-HTP-induced increase in defecation rate and fluid content. |
| Conscious Mice | This compound (SB-207266A) | Oral (p.o.) | 1000 µg/kg | Prevention of 5-HTP-induced increase in defecation rate and fluid content. |
| Anesthetized Rat | This compound (SB-207266A) | Subcutaneous (s.c.) | 0.1 mg/kg | Antagonism of tegaserod-induced esophageal relaxation.[1] |
Experimental Protocols
The following are generalized protocols for inducing IBS-like symptoms in rodents and assessing the effects of a therapeutic agent like this compound.
Rodent Model of Water Avoidance Stress (WAS)-Induced Visceral Hypersensitivity
This model is used to induce psychological stress, which is a key factor in IBS pathophysiology.
Materials:
-
Male Wistar rats (200-250 g)
-
Plexiglas tank (45 cm x 25 cm x 25 cm)
-
Small platform (8 cm x 8 cm x 10 cm)
-
Water at room temperature (25°C)
-
This compound (SB-207266A)
-
Vehicle (e.g., saline, distilled water with a small percentage of a solubilizing agent like DMSO or Tween 80)
Procedure:
-
Acclimation: House rats in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
WAS Induction:
-
Place the platform in the center of the Plexiglas tank.
-
Fill the tank with water to 1 cm below the top of the platform.
-
Place a rat on the platform for 1 hour daily for 10 consecutive days.
-
A control group of rats should be handled similarly but without placement in the water-filled tank.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle on each day of administration.
-
Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage, subcutaneous or intraperitoneal injection) at a set time before the WAS procedure or before the assessment of visceral sensitivity. A typical pre-treatment time is 30-60 minutes.
-
Dose-response studies are recommended to determine the optimal effective dose.
-
-
Assessment of Visceral Hypersensitivity: This is typically performed after the 10-day stress period using colorectal distension (see Protocol 3).
Rodent Model of Post-Inflammatory Visceral Hypersensitivity
This model mimics the post-infectious subset of IBS patients.
Materials:
-
Male Sprague-Dawley rats (225-275 g)
-
Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol (50%)
-
Soft catheter
-
This compound (SB-207266A)
-
Vehicle
Procedure:
-
Acclimation: As described in Protocol 1.
-
Induction of Colitis:
-
Lightly anesthetize the rats (e.g., with isoflurane).
-
Instill a solution of TNBS in 50% ethanol into the colon (approximately 8 cm from the anus) via a soft catheter. A typical dose is 10-30 mg of TNBS in a volume of 0.25-0.5 mL.
-
Hold the rat in a head-down position for a few minutes to ensure the solution remains in the colon.
-
The inflammatory response typically resolves within a week, but visceral hypersensitivity can persist for several weeks.
-
-
Drug Administration:
-
Administer this compound or vehicle daily during the post-inflammatory phase (e.g., starting from day 7 after TNBS instillation) for a predetermined duration.
-
-
Assessment of Visceral Hypersensitivity: Perform colorectal distension at various time points after the resolution of acute inflammation (e.g., day 14, 21, 28) to assess the development and persistence of visceral hypersensitivity and the therapeutic effect of this compound.
Assessment of Visceral Hypersensitivity by Colorectal Distension (CRD)
This is a standard method to quantify visceral pain in rodents.
Materials:
-
Latex balloon (2-3 cm in length) attached to a flexible catheter
-
Barostat or a syringe pump system for balloon inflation
-
Pressure transducer
-
Electromyography (EMG) electrodes and recording system (optional, for measuring visceromotor response)
-
Restraining device
Procedure:
-
Preparation:
-
Lightly anesthetize the rat and insert the balloon catheter into the descending colon and rectum (approximately 6-8 cm from the anus).
-
Allow the rat to recover from anesthesia in a restraining device.
-
If using EMG, electrodes should be surgically implanted into the abdominal musculature several days prior to the experiment.
-
-
Distension Protocol:
-
Acclimate the rat to the setup for at least 30 minutes.
-
Apply graded colorectal distension by inflating the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg) or volumes. Each distension should last for a fixed duration (e.g., 10-20 seconds) with a sufficient rest period in between (e.g., 2-5 minutes).
-
-
Measurement of Response:
-
Abdominal Withdrawal Reflex (AWR): Visually score the behavioral response of the rat to distension on a scale (e.g., 0 = no response, 1 = brief head movement, 2 = contraction of abdominal muscles, 3 = lifting of the abdomen, 4 = body arching and lifting of pelvic structures).
-
Visceromotor Response (VMR): Quantify the electrical activity of the abdominal muscles using the implanted EMG electrodes. The response is typically measured as the total area under the curve of the EMG recording during the distension period minus the baseline activity.
-
-
Data Analysis: Compare the AWR scores or VMR between the control, IBS model (vehicle-treated), and this compound-treated groups. A reduction in the response to distension in the this compound group indicates an analgesic effect.
Assessment of Colonic Motility
a) Fecal Pellet Output:
-
Place individual rats in clean cages with a wire mesh bottom.
-
Count the number of fecal pellets expelled over a specific period (e.g., 1-4 hours).
-
An increase in fecal pellet output is indicative of increased colonic motility.
b) Intestinal Transit Time:
-
Administer a non-absorbable marker (e.g., carmine red or charcoal meal) to the rats by oral gavage.
-
Monitor the time until the first appearance of the colored marker in the feces.
-
Alternatively, at a specific time point after marker administration, euthanize the animals and measure the distance traveled by the marker through the gastrointestinal tract. The transit can be expressed as a percentage of the total length of the small intestine or the geometric center of the marker distribution.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating this compound in a rodent model of IBS.
Caption: A generalized experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound, as a selective 5-HT4 receptor antagonist, represents a rational therapeutic candidate for IBS-D. The protocols outlined in these application notes provide a framework for researchers to design and conduct preclinical studies to evaluate its efficacy in rodent models that mimic key pathophysiological features of IBS. Careful dose selection and the use of validated, objective endpoints for visceral sensitivity and colonic motility are critical for obtaining reliable and translatable data. Further research is warranted to generate more specific data on the effects of this compound in these models to fully elucidate its therapeutic potential.
References
Determining the Binding Affinity of Piboserod to the 5-HT4 Receptor: An In Vitro Radioligand Binding Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piboserod is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1][2][3] This receptor is a member of the G-protein coupled receptor (GPCR) family and is known to be involved in various physiological processes, including gastrointestinal motility and cardiac function.[3][4] Understanding the binding affinity of compounds like this compound to the 5-HT4 receptor is a critical step in drug discovery and development, providing essential information on the compound's potency and target engagement.
This document provides a detailed protocol for determining the binding affinity of this compound for the human 5-HT4 receptor using an in vitro competitive radioligand binding assay. This assay measures the ability of this compound to displace a known high-affinity radiolabeled ligand from the receptor.
Signaling Pathway and Experimental Workflow
The 5-HT4 receptor, upon activation by its endogenous ligand serotonin (5-HT), couples to the Gs alpha subunit of the G-protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, binds to the receptor but does not elicit this downstream signaling cascade.
The experimental workflow for the competitive binding assay is a multi-step process that involves the preparation of receptor-containing membranes, incubation with the radioligand and the test compound (this compound), separation of bound and free radioligand, and quantification of radioactivity.
References
- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ChemiSCREEN Membrane Preparation Recombinant Human 5-HT4B Serotonin Receptor Human 5-HT4 GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. | Sigma-Aldrich [sigmaaldrich.com]
- 4. ChemiSCREEN Membrane Preparation Recombinant Human 5-HT4B Serotonin Receptor Human 5-HT4 GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. | Sigma-Aldrich [sigmaaldrich.com]
Piboserod: A Potent and Selective Pharmacological Tool for 5-HT4 Receptor Blockade
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Piboserod, also known as SB-207266, is a highly potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. Its specificity makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the 5-HT4 receptor in various systems, including the cardiovascular, gastrointestinal, and central nervous systems. This compound has been investigated for its therapeutic potential in conditions such as atrial fibrillation, irritable bowel syndrome (IBS), and heart failure.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo research settings.
Physicochemical Properties and Binding Affinity
This compound is an orally bioavailable compound that competitively antagonizes the 5-HT4 receptor.[1] Its high affinity for the receptor allows for effective blockade at nanomolar concentrations.
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Parameter | Species/Tissue/Cell Line | Receptor Subtype | Value | Reference |
| Ki | Human | 5-HT4 | ~0.1 nM | [1] |
| Ki | Human | 5-HT4 | ~1.5 nM | |
| pKi | Human (HEK293 cells) | 5-HT4B | 10.0 | |
| pKi | Human | 5-HT4(c) | 10.4 ± 0.1 | |
| pKi | Human | 5-HT2B | 6.6 ± 0.1 | |
| KB | Human (Detrusor Muscle) | 5-HT4 | 0.56 ± 0.09 nM | |
| pKb | Guinea Pig (Colonic Muscle) | 5-HT4 | 9.3 |
Signaling Pathways and Experimental Visualization
The 5-HT4 receptor is a Gs-protein coupled receptor that, upon activation by serotonin (5-HT), stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This compound blocks this signaling cascade by competitively inhibiting the binding of 5-HT to the receptor.
Caption: 5-HT4 receptor signaling pathway and antagonism by this compound.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for 5-HT4 Receptor
This protocol is designed to determine the binding affinity of this compound for the 5-HT4 receptor using a competitive binding assay with a radiolabeled antagonist, [3H]-GR113808.
Caption: Workflow for a 5-HT4 receptor radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize tissues (e.g., guinea pig striatum) or cells expressing 5-HT4 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay: In a 96-well plate, combine the membrane preparation, [3H]-GR113808 (at a concentration close to its Kd, e.g., 0.2 nM), and a range of concentrations of this compound. For non-specific binding, use a high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-GR113808 binding) and calculate the Ki value using the Cheng-Prusoff equation.
2. cAMP Functional Assay
This assay measures the ability of this compound to antagonize 5-HT-induced cAMP production in cells expressing 5-HT4 receptors.
Protocol:
-
Cell Culture: Culture cells stably expressing the human 5-HT4 receptor (e.g., HEK293 cells) in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of 5-HT (typically the EC80 concentration for cAMP production).
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 for the inhibition of 5-HT-stimulated cAMP production. This can be used to calculate the functional antagonist constant (KB).
3. In Vitro Organ Bath Assay (Isolated Guinea Pig Colon)
This protocol assesses the functional antagonism of this compound on 5-HT-induced relaxation of pre-contracted intestinal smooth muscle.
Protocol:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the distal colon. Remove the longitudinal muscle/myenteric plexus (LMMP) and cut it into strips.
-
Mounting: Mount the tissue strips in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2/5% CO2. Apply a resting tension (e.g., 1 g).
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with regular washing.
-
Pre-contraction: Contract the tissues with an agent such as carbachol or high potassium chloride.
-
Antagonism Protocol:
-
Once a stable contraction is achieved, add this compound at a single concentration (for pA2 determination) or vehicle to the organ bath and incubate for a set period (e.g., 30 minutes).
-
Construct a cumulative concentration-response curve for a 5-HT4 agonist (e.g., 5-HT or a selective agonist) to induce relaxation.
-
-
Data Analysis: Compare the concentration-response curves in the absence and presence of this compound. A rightward shift in the agonist concentration-response curve in the presence of this compound is indicative of competitive antagonism. The antagonist affinity (pA2 or pKB) can be calculated using a Schild plot analysis.
In Vivo Assays
1. Gastrointestinal Motility (Charcoal Meal Test) in Rodents
This model evaluates the effect of this compound on the rate of transit of a non-absorbable marker through the small intestine.
References
Experimental Design for Piboserod Studies in Urinary Bladder Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piboserod (SB 207266) is a potent and selective antagonist of the 5-HT4 receptor.[1] In the context of urinary bladder research, the 5-HT4 receptor is an attractive pharmacological target for conditions such as overactive bladder (OAB).[1][2] Serotonin (5-HT) has been shown to potentiate neurally-mediated contractile responses in human detrusor muscle, and this compound effectively antagonizes this effect, suggesting its therapeutic potential in reducing bladder hyperactivity.[1][2] The 5-HT4 receptor is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway plays a role in modulating cholinergic and purinergic transmission within the bladder.
These application notes provide detailed protocols for in vitro, ex vivo, and in vivo experimental designs to study the effects of this compound on urinary bladder function. The protocols are intended to guide researchers in pharmacology, urology, and drug development in the preclinical evaluation of this compound and similar 5-HT4 receptor antagonists.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of this compound and the general urodynamic parameters in rodent models of overactive bladder.
Table 1: In Vitro Efficacy of this compound on Human Detrusor Muscle Strips
| Treatment Group | 5-HT Concentration | This compound Concentration | Maximal 5-HT-Induced Potentiation of EFS Contraction (%) |
| Control | 0.1 nM - 100 µM | - | 60.0 ± 19.9 |
| This compound | 0.1 nM - 100 µM | 1 nM | 45.0 ± 7.9 |
| This compound | 0.1 nM - 100 µM | 100 nM | 38.7 ± 8.7 |
EFS: Electrical Field Stimulation. Data represents the mean ± standard error of the mean.
Table 2: Representative Urodynamic Parameters in a Rat Model of Cyclophosphamide-Induced Overactive Bladder
| Parameter | Control Group | OAB Model Group |
| Basal Pressure (cmH₂O) | Lower | Higher (P < 0.01) |
| Maximum Voiding Pressure (cmH₂O) | Higher | Lower (P < 0.01) |
| Intercontraction Interval (s) | Longer | Shorter (P < 0.01) |
| Spontaneous Activity (Non-Voiding Contractions) | Lower | Higher (P < 0.01) |
| Maximum Cystometric Capacity (mL) | Higher | Lower (P < 0.01) |
| Bladder Compliance (mL/cmH₂O) | Higher | Lower (P < 0.01) |
This table provides expected outcomes in a typical OAB model and serves as a baseline for evaluating the effects of this compound.
Experimental Protocols
In Vitro Assessment of this compound on Detrusor Muscle Contractility
This protocol details the methodology for assessing the effect of this compound on serotonin-potentiated, neurally-mediated contractions of isolated bladder smooth muscle strips.
Materials:
-
Human or animal (e.g., rat, guinea pig) urinary bladders
-
Krebs-HEPES buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 1.9, MgSO₄ 1.2, NaHCO₃ 24.9, KH₂PO₄ 1.2, D-glucose 11.7, HEPES)
-
This compound hydrochloride
-
Serotonin (5-hydroxytryptamine) hydrochloride
-
Methysergide and Ondansetron (to block 5-HT1/2 and 5-HT3 receptors, respectively)
-
Organ bath system with isometric force transducers
-
Electrical field stimulation (EFS) electrodes
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Obtain fresh urinary bladders and place them in cold Krebs-HEPES buffer.
-
Dissect the bladder to isolate the detrusor muscle, removing the urothelium and connective tissue.
-
Cut longitudinal strips of the detrusor muscle (approximately 2 x 8 mm).
-
-
Experimental Setup:
-
Mount the detrusor strips in organ baths containing Krebs-HEPES buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of 500 mg and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
-
-
EFS-Induced Contractions:
-
Position EFS electrodes parallel to the muscle strip.
-
Apply continuous EFS (e.g., 20 Hz, 1 ms pulse duration, 300 mA for 5 seconds) at 1-minute intervals until stable contractile responses are achieved.
-
-
Drug Application:
-
To investigate the effect of this compound, pre-incubate the tissue strips with varying concentrations of this compound (e.g., 1 nM, 100 nM) or vehicle for a specified period (e.g., 30 minutes).
-
In the presence of Methysergide (1 µM) and Ondansetron (3 µM) to isolate the 5-HT4 receptor effects, construct a cumulative concentration-response curve for serotonin (0.1 nM - 100 µM).
-
-
Data Analysis:
-
Record the amplitude of the EFS-induced contractions.
-
Express the potentiation by serotonin as a percentage of the basal EFS-evoked contraction.
-
Compare the serotonin concentration-response curves in the absence and presence of this compound to determine its antagonistic activity.
-
Calculate the apparent antagonist dissociation constant (KB) for this compound.
-
Ex Vivo Whole Bladder Functional Assay
This protocol describes an ex vivo model to assess the effects of this compound on the overall function of an isolated whole bladder.
Materials:
-
Animal (e.g., mouse, rat) urinary bladders
-
Krebs solution
-
This compound hydrochloride
-
Serotonin hydrochloride
-
Organ bath system with a force transducer
-
Infusion pump and pressure transducer
-
Catheter
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Excise the urinary bladder with the proximal urethra intact.
-
Cannulate the urethra with a catheter for intravesical filling and pressure measurement.
-
-
Experimental Setup:
-
Suspend the bladder in an organ bath containing Krebs solution at 37°C, aerated with carbogen.
-
Attach the dome of the bladder to a force transducer to record isometric contractions.
-
-
Bladder Filling and Drug Administration:
-
Fill the bladder with Krebs solution at a constant rate (e.g., 20-100 µL/min for rats) to elicit rhythmic contractions.
-
After a stabilization period, administer this compound into the bath or intravesically.
-
Following this compound administration, infuse a 5-HT4 receptor agonist to assess the antagonistic effect of this compound on agonist-induced bladder activity.
-
-
Data Analysis:
-
Record intravesical pressure, contraction frequency, and amplitude.
-
Analyze changes in these parameters before and after the administration of this compound and the 5-HT4 agonist.
-
In Vivo Urodynamic Evaluation in a Rat Model of Overactive Bladder
This protocol outlines the procedure for assessing the in vivo efficacy of this compound in a rat model of cyclophosphamide-induced overactive bladder.
Materials:
-
Female Sprague-Dawley rats
-
Cyclophosphamide (CYP)
-
Anesthesia (e.g., isoflurane, urethane)
-
Bladder catheter (e.g., PE-50 tubing)
-
Infusion pump and pressure transducer
-
Metabolic cages
-
This compound hydrochloride
Procedure:
-
Induction of Overactive Bladder:
-
Induce cystitis and bladder overactivity by a single intraperitoneal injection of cyclophosphamide (e.g., 200 mg/kg). Urodynamic testing is typically performed 24-48 hours post-injection.
-
-
Surgical Implantation of Bladder Catheter:
-
Anesthetize the rat.
-
Perform a midline abdominal incision to expose the bladder.
-
Insert a catheter with a flared tip into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.
-
Allow the animal to recover for at least 24 hours.
-
-
Urodynamic Assessment (Cystometry):
-
Place the conscious, restrained rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to an infusion pump and a pressure transducer.
-
Allow for an acclimatization period with saline infusion (e.g., 0.1 mL/min) until stable micturition cycles are observed.
-
-
Drug Administration and Evaluation:
-
Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage) at various doses.
-
Following drug administration, continue the saline infusion and record urodynamic parameters for a set period (e.g., 1-2 hours).
-
-
Data Analysis:
-
Measure and analyze the following urodynamic parameters before and after this compound administration:
-
Bladder Capacity: The volume of infused saline at the onset of micturition.
-
Micturition Frequency: The number of voids over a specific time.
-
Voided Volume: The volume of urine expelled per micturition.
-
Basal and Threshold Pressures: Intravesical pressures at the start of filling and just before micturition.
-
Non-voiding Contractions: Spontaneous bladder contractions that do not result in voiding.
-
-
Compare the urodynamic parameters between vehicle-treated and this compound-treated groups.
-
References
Application Notes and Protocols for Measuring the Effects of Piboserod on Cardiac Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques to measure the cardiac effects of Piboserod, a selective 5-HT4 receptor antagonist. The protocols detailed below are designed to guide researchers in both preclinical and clinical settings to accurately assess the impact of this compound on cardiac function, from the cellular level to whole-organ physiology.
Introduction to this compound and its Cardiac Effects
This compound is a selective antagonist of the 5-HT4 serotonin receptor. In the context of heart failure, myocardial 5-HT4 receptors are upregulated and activated, contributing to adverse cardiac remodeling. The therapeutic hypothesis is that by blocking these receptors, this compound may offer cardiac protection and improve function, analogous to the mechanism of beta-blockers in heart failure management.[1] Clinical studies have suggested that this compound can lead to a modest but significant improvement in left ventricular ejection fraction (LVEF) in patients with symptomatic heart failure.[2] this compound has also been investigated for the management of atrial fibrillation.[1]
Data Presentation: Summary of Clinical Trial Data for this compound
The following table summarizes the key quantitative findings from a 24-week, double-blind, placebo-controlled clinical trial of this compound in patients with symptomatic heart failure and reduced LVEF (≤0.35).[2]
| Parameter | This compound (n=67) | Placebo (n=70) | Change from Baseline (this compound vs. Placebo) | p-value |
| Left Ventricular Ejection Fraction (LVEF) (%) | Baseline: 26.124 Weeks: 27.8 | Baseline: 26.324 Weeks: 26.1 | +1.7% | 0.020 |
| Left Ventricular End-Systolic Volume (mL) | Baseline: 16524 Weeks: 158 | Baseline: 16324 Weeks: 164 | -7 mL | 0.060 |
| N-terminal pro-brain natriuretic peptide (NT-proBNP) (pmol/L) | - | - | No significant change | NS |
| 6-Minute Walk Test Distance (m) | - | - | No significant change | NS |
NS: Not Significant
Signaling Pathway and Experimental Workflow
This compound's Proposed Mechanism of Action in Heart Failure
References
Troubleshooting & Optimization
Piboserod solubility and stability in different solvents
Welcome to the . This resource provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of piboserod. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound's solubility has been reported in a few solvent systems. Quantitative data is summarized in the table below. For aqueous solutions, it is noted that this compound hydrochloride is soluble in water[1].
Q2: How should I prepare stock solutions of this compound?
A2: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions. For a 10 mM stock solution in DMSO, you can dissolve the appropriate mass of this compound in the required volume of DMSO[2]. To enhance solubility in DMSO, gentle warming to 60°C and ultrasonication can be applied[2]. When preparing aqueous solutions, using this compound hydrochloride is recommended due to its water solubility[1].
Q3: What is known about the stability of this compound?
A3: Specific stability data for this compound, such as its degradation profile under various stress conditions (e.g., pH, temperature, light), is not extensively published in publicly available literature. However, general recommendations for storage are available. This compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years). In solvent, it is recommended to store at -80°C for up to 2 years or at -20°C for up to 1 year[2]. To ensure the integrity of your experimental results, it is crucial to perform your own stability assessments under your specific experimental conditions.
Q4: Are there any known degradation pathways for this compound?
A4: Detailed degradation pathways for this compound have not been specifically documented in the available literature. To identify potential degradation products and pathways, it is recommended to conduct forced degradation studies. These studies typically involve exposing the compound to harsh conditions such as strong acids, bases, oxidation, high temperatures, and UV light.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| This compound precipitation in aqueous buffer. | This compound free base has low aqueous solubility. | * Use this compound hydrochloride, which is more water-soluble. * If using the free base, consider preparing a concentrated stock in DMSO and diluting it into the aqueous buffer. Ensure the final DMSO concentration is low and does not affect your experiment. Note that precipitation may still occur at higher concentrations. |
| Inconsistent results in biological assays. | This compound may be degrading under experimental conditions. | * Perform a preliminary stability test of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure). * Prepare fresh solutions of this compound for each experiment from a recently prepared stock. * Minimize the exposure of this compound solutions to light and elevated temperatures. |
| Difficulty dissolving this compound in DMSO. | The compound may require energy to dissolve fully. | * Use gentle warming (up to 60°C) and/or sonication to aid dissolution. * Ensure you are using high-purity, anhydrous DMSO, as hygroscopic DMSO can affect solubility. |
Data Presentation
Table 1: Solubility of this compound
| Solvent/System | Solubility | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Ultrasonic and warming to 60°C may be required. Hygroscopic DMSO can impact solubility. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution. | |
| Water | Soluble (as hydrochloride salt) | Specific quantitative data not available. |
Table 2: Storage and Stability of this compound
| Form | Storage Condition | Stability Period | Source(s) |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent | -80°C | 2 years | |
| In Solvent | -20°C | 1 year |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Express the solubility in units such as mg/mL or µg/mL.
Protocol for Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under stress conditions.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) at a specific temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) at a specific temperature.
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).
-
Photostability: Expose the solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the amount of remaining this compound and detect any degradation products.
-
Data Evaluation: Calculate the percentage of degradation and characterize the degradation products if possible.
Visualizations
Caption: Workflow for determining this compound solubility.
Caption: Workflow for this compound forced degradation study.
References
Potential off-target effects of Piboserod at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Piboserod in their experiments. The focus is on addressing potential off-target effects that may be observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the 5-hydroxytryptamine 4 (5-HT4) receptor.[1] It binds to this receptor with high affinity, thereby blocking the effects of serotonin (5-HT) at this target. This on-target activity is the basis for its investigation in conditions such as atrial fibrillation and irritable bowel syndrome.
Q2: I am observing unexpected cellular phenotypes in my experiments with this compound, even at concentrations that should saturate the 5-HT4 receptor. Could these be off-target effects?
While this compound is known for its high selectivity for the 5-HT4 receptor, the use of high concentrations increases the likelihood of binding to other, lower-affinity targets ("off-targets"). Such off-target interactions can lead to unexpected biological responses that are independent of 5-HT4 receptor antagonism. It is crucial to consider this possibility when interpreting data from experiments using high concentrations of any small molecule inhibitor, including this compound.
Q3: What are some potential off-target liabilities for kinase inhibitors, and could this compound have such effects?
Many small molecule inhibitors designed to target G-protein coupled receptors (GPCRs) like the 5-HT4 receptor can also interact with other protein families, such as kinases, due to structural similarities in their binding sites. While there is no direct public evidence of this compound inhibiting a wide range of kinases, this remains a theoretical possibility at high concentrations. Off-target kinase inhibition can lead to a variety of cellular effects, including alterations in cell signaling, proliferation, and viability.
Q4: How can I experimentally determine if the effects I'm seeing are off-target?
To investigate potential off-target effects of this compound, a systematic approach is recommended. This typically involves two key types of experiments:
-
Kinase Profiling: Screening this compound against a broad panel of kinases can identify any direct inhibitory activity against these enzymes.
-
Cell-Based Assays: Cellular assays, such as viability and proliferation assays, can help to characterize the functional consequences of any potential off-target effects.
Detailed protocols for these experiments are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays with high concentrations of this compound.
-
Potential Cause: Compound precipitation at high concentrations.
-
Troubleshooting Step: Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation. Determine the solubility of this compound in your specific cell culture medium and ensure you are working within the soluble range.
-
-
Potential Cause: Interference with assay reagents.
-
Troubleshooting Step: Run a control experiment without cells to see if this compound interferes with the assay chemistry (e.g., the conversion of MTT to formazan).
-
-
Potential Cause: Off-target cytotoxicity.
-
Troubleshooting Step: If solubility and assay interference are ruled out, the observed cytotoxicity could be due to off-target effects. Consider performing a kinase screen to identify potential off-target kinases.
-
Issue 2: Discrepancy between potent 5-HT4 receptor antagonism and weak cellular effects.
-
Potential Cause: Poor cell permeability of this compound.
-
Troubleshooting Step: While this compound has been used in clinical trials, its permeability can vary between different cell types used in in vitro experiments. Consider using a positive control compound with known cell permeability and similar mechanism of action to validate your assay system.
-
-
Potential Cause: The cellular phenotype is not primarily driven by 5-HT4 receptor signaling in your model system.
-
Troubleshooting Step: Confirm the expression and functionality of the 5-HT4 receptor in your chosen cell line. Use a positive control agonist for the 5-HT4 receptor to ensure the pathway is active and can be modulated.
-
Quantitative Data Summary
Due to the limited publicly available off-target data for this compound, this table primarily summarizes its on-target affinity. Researchers are encouraged to generate their own data for a more comprehensive understanding of its selectivity.
| Target | This compound Affinity (KB) | Reference |
| 5-HT4 Receptor | 0.56 ± 0.09 nM | [1] |
Experimental Protocols
Protocol 1: Competitive Binding Kinase Assay (Example using LanthaScreen™)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase using a fluorescence resonance energy transfer (FRET)-based competitive binding assay.
Materials:
-
Kinase of interest
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)
-
This compound stock solution (in DMSO)
-
Assay buffer
-
384-well microplates
-
Plate reader capable of time-resolved FRET
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for screening is 10 mM to 0.1 µM.
-
Assay Plate Preparation: Add a small volume (e.g., 4 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X stock of the kinase and the europium-labeled antibody in the assay buffer.
-
Addition of Kinase/Antibody: Add an equal volume (e.g., 8 µL) of the kinase/antibody mixture to each well.
-
Tracer Preparation: Prepare a 4X stock of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
Addition of Tracer: Add a corresponding volume (e.g., 4 µL) of the tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a compatible plate reader, measuring the emission from both the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm) after a pulsed excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). A decrease in the FRET signal (lower emission ratio) in the presence of this compound indicates displacement of the tracer and suggests binding of this compound to the kinase. Determine the IC50 value by plotting the emission ratio against the logarithm of the this compound concentration.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the effect of high concentrations of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Addition of MTT: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.[2][3][4]
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow to investigate potential off-target effects.
References
- 1. This compound (SB 207266), a selective 5-HT4 receptor antagonist, reduces serotonin potentiation of neurally-mediated contractile responses of human detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Piboserod Concentration for Maximum 5-HT4 Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Piboserod, a selective 5-HT4 receptor antagonist, in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to ensure the successful optimization of this compound concentration for maximal and selective receptor blockade.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SB-207266) is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), stimulates the Gs alpha subunit. This activation leads to an increase in the activity of adenylyl cyclase, which in turn elevates intracellular levels of cyclic adenosine monophosphate (cAMP).[2] this compound competitively binds to the 5-HT4 receptor, preventing serotonin from binding and thereby blocking this downstream signaling cascade.[3][4]
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A recommended starting concentration for this compound depends on the specific assay and cell system being used. However, based on its high affinity for the human 5-HT4 receptor, a concentration range of 1 nM to 100 nM is a good starting point for most in vitro functional assays.[3] For binding assays, even lower concentrations may be sufficient, given its low nanomolar and sub-nanomolar Ki values. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How can I determine the potency of this compound in my experimental system?
The potency of this compound as a competitive antagonist is typically determined by performing a Schild analysis. This involves generating agonist (e.g., serotonin) dose-response curves in the absence and presence of increasing concentrations of this compound. The analysis will yield a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's EC50 value. A pA2 value is a measure of the antagonist's affinity for the receptor.
Q4: Are there known off-target effects of this compound that I should be aware of?
This compound is known to be a highly selective 5-HT4 receptor antagonist. However, like any pharmacological agent, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments to assess for non-specific effects. This may involve using a structurally unrelated 5-HT4 antagonist to confirm that the observed effects are indeed mediated by 5-HT4 receptor blockade, or testing this compound in a cell line that does not express the 5-HT4 receptor.
This compound Pharmacological Data
The following table summarizes key quantitative data for this compound, providing a quick reference for its binding affinity and potency.
| Parameter | Value | Species/System | Reference |
| Ki | ~0.1 nM | Human 5-HT4 Receptor | |
| Ki | ~1.5 nM | Human 5-HT4 Receptor | |
| KB | 0.56 nM | Isolated Human Bladder Detrusor Strips | |
| pA2 | 10.6 | Guinea-pig Distal Colon |
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the 5-HT4 receptor signaling pathway, the mechanism of this compound action, and a general workflow for optimizing its concentration.
References
Interpreting unexpected results in Piboserod experiments
Technical Support Center: Piboserod Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound, a selective 5-HT4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the serotonin 5-HT4 receptor.[1][2] Its mechanism of action involves binding to 5-HT4 receptors and preventing the endogenous ligand, serotonin (5-HT), from activating them.[3] This blockade inhibits downstream signaling pathways normally triggered by 5-HT.[3] this compound has been investigated for its therapeutic potential in managing conditions such as atrial fibrillation and irritable bowel syndrome (IBS).[1]
Q2: What is the expected outcome of this compound treatment in a typical in vitro cAMP assay?
A2: In a typical in vitro cyclic adenosine monophosphate (cAMP) accumulation assay using cells expressing the 5-HT4 receptor, serotonin (5-HT) or a 5-HT4 agonist will stimulate an increase in intracellular cAMP. As a competitive antagonist, this compound is expected to inhibit this agonist-induced cAMP accumulation in a concentration-dependent manner. By itself, this compound should not significantly alter basal cAMP levels.
Q3: Can this compound exhibit off-target effects?
A3: While this compound is known as a selective 5-HT4 receptor antagonist, like many small molecule inhibitors, it can potentially interact with other receptors or cellular targets, particularly at high concentrations. For instance, some studies have examined the affinity of similar compounds for other serotonin receptor subtypes, such as 5-HT2B. It is crucial to include appropriate controls to verify that the observed effects are mediated through 5-HT4 receptor antagonism.
Troubleshooting Guide
This guide addresses unexpected outcomes in common experimental setups involving this compound.
Issue 1: No observable effect of this compound on agonist-induced cellular response.
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Possible Cause 1: Inactive Compound.
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Solution: Verify the integrity and activity of the this compound stock solution. Prepare a fresh stock solution from a new vial if necessary. Ensure proper storage conditions (e.g., temperature, light protection) are maintained.
-
-
Possible Cause 2: Low Receptor Expression.
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Solution: Confirm the expression of functional 5-HT4 receptors in your experimental model (e.g., cell line, primary cells). Use techniques like qPCR, Western blot, or radioligand binding to quantify receptor expression levels.
-
-
Possible Cause 3: Insufficient Agonist Concentration.
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Solution: Ensure the concentration of the 5-HT4 agonist is sufficient to elicit a robust and reproducible response. Perform a dose-response curve for the agonist to determine its EC50 and use a concentration at or near this value for inhibition studies.
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Issue 2: this compound demonstrates agonist activity (i.e., stimulates the pathway).
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Possible Cause 1: Contamination.
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Solution: The this compound stock may be contaminated with a 5-HT4 agonist. Prepare a fresh, uncontaminated stock solution.
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-
Possible Cause 2: Cellular Context-Dependent Inverse Agonism.
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Solution: In systems with high constitutive 5-HT4 receptor activity, an antagonist can sometimes behave as an inverse agonist, reducing the basal signaling level. This might be misinterpreted as a weak agonist effect if the baseline is not properly established. Carefully measure the effect of this compound on basal activity in the absence of any agonist.
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Issue 3: High variability between replicate wells in a plate-based assay.
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Possible Cause 1: Inconsistent Cell Seeding.
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Solution: Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.
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-
Possible Cause 2: Edge Effects.
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Solution: Evaporation from the outer wells of a microplate can lead to variability. To mitigate this, fill the perimeter wells with sterile water or media and do not use them for experimental data points.
-
-
Possible Cause 3: Pipetting Errors.
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Solution: Calibrate pipettes regularly and use appropriate pipetting techniques, such as pre-wetting tips and consistent dispensing speed.
-
Experimental Protocols & Data
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol outlines a method to determine the inhibitory effect of this compound on agonist-induced cAMP production in HEK-293 cells stably expressing the human 5-HT4 receptor.
Methodology:
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Cell Seeding: Seed HEK-293-h5-HT4 cells into 96-well plates at a density of 50,000 cells/well and culture overnight.
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Assay Preparation: Wash cells with serum-free media. Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle for 30 minutes.
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Agonist Stimulation: Add a 5-HT4 agonist (e.g., Serotonin at its EC80 concentration) to the wells and incubate for 15 minutes at 37°C.
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Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
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Data Analysis: Plot the cAMP concentration against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: this compound Inhibition of Serotonin-Induced cAMP Production
| This compound Conc. (nM) | % Inhibition of cAMP Production (Mean ± SD) |
| 0 (Vehicle) | 0 ± 4.5 |
| 0.1 | 12.3 ± 5.1 |
| 1 | 48.7 ± 6.2 |
| 10 | 85.1 ± 4.8 |
| 100 | 96.4 ± 3.9 |
| 1000 | 98.9 ± 3.1 |
Calculated IC50: 1.5 nM
Visualizations
Signaling Pathway Diagram
References
How to control for Piboserod's effects on baseline tissue activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piboserod, a selective 5-HT4 receptor antagonist. The following information is designed to help control for this compound's effects on baseline tissue activity and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the 5-hydroxytryptamine 4 (5-HT4) receptor.[1] Its primary mechanism of action is to bind to 5-HT4 receptors and competitively inhibit the binding of the endogenous agonist serotonin (5-HT).[2] This blockade prevents the activation of downstream signaling pathways normally triggered by serotonin binding.[2]
Q2: What are the known downstream signaling pathways of the 5-HT4 receptor?
The 5-HT4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs protein.[3] Activation of this canonical pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This, in turn, activates Protein Kinase A (PKA).
Recent studies have also identified a non-canonical, G protein-independent signaling pathway for the 5-HT4 receptor. This pathway involves the direct activation of the Src tyrosine kinase, which then leads to the activation of the extracellular signal-regulated kinase (ERK) pathway.
Q3: Does this compound affect baseline tissue activity in the absence of a 5-HT4 agonist?
Studies have shown that this compound does not alter the basal contractile activity of isolated human detrusor muscle strips. However, the possibility of this compound exhibiting inverse agonism should be considered, especially in systems with high receptor expression or constitutive activity. Inverse agonists can reduce a receptor's basal or spontaneous activity in the absence of an agonist. For example, another 5-HT4 receptor antagonist, ML10375, has been shown to act as an inverse agonist by reducing basal cAMP levels in cells overexpressing the h5-HT4(c) receptor. Therefore, it is crucial to experimentally determine if this compound has any effect on the baseline activity of your specific experimental system.
Q4: How can I control for potential effects of this compound on baseline activity?
To properly control for this compound's effects on baseline tissue activity, the following experimental controls are recommended:
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Vehicle Control: Always include a vehicle control group. This group should be treated with the same solvent used to dissolve this compound, at the same final concentration. This accounts for any effects of the solvent on the baseline activity.
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This compound-Only Group: Include a group that is treated with this compound alone, without the addition of any 5-HT4 receptor agonist. This will directly measure any effect of this compound on the basal activity of the tissue or cells.
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Concentration-Response Curve in the Absence of Agonist: Perform a concentration-response curve for this compound in the absence of a 5-HT4 agonist. This will determine if this compound has any dose-dependent effects on baseline parameters (e.g., basal cAMP levels, spontaneous contractions).
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Time-Course Experiment: Monitor the baseline activity over the same time course as your experiment with this compound to ensure that any observed changes are not due to time-dependent drift in the preparation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected change in baseline activity (e.g., decreased basal cAMP, altered spontaneous contractions) after this compound application. | 1. Inverse Agonism: this compound may be acting as an inverse agonist in your system, particularly if there is constitutive 5-HT4 receptor activity. 2. Off-Target Effects: Although this compound is selective, at high concentrations it may interact with other receptors or cellular targets. | 1. Perform a concentration-response curve of this compound in the absence of an agonist to characterize the potential inverse agonist effect. Consider using a neutral antagonist as a control if available. 2. Conduct a selectivity profiling of this compound against a panel of relevant receptors to identify potential off-target interactions. If an off-target is identified, use a more selective antagonist for that target as an additional control. |
| Variability in baseline readings between experiments. | 1. Inconsistent Experimental Conditions: Variations in temperature, pH, buffer composition, or tissue handling can affect baseline stability. 2. Cell Passage Number: For in vitro cell-based assays, high passage numbers can lead to phenotypic drift and altered receptor expression or signaling. | 1. Strictly standardize all experimental parameters. Ensure adequate equilibration time for tissues or cells before starting measurements. 2. Use cells with a consistent and low passage number for all experiments. |
| This compound fails to antagonize the effect of a 5-HT4 agonist. | 1. Incorrect this compound Concentration: The concentration of this compound may be too low to effectively compete with the agonist. 2. Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. 3. High Agonist Concentration: The concentration of the 5-HT4 agonist may be too high, overcoming the competitive antagonism. | 1. Perform a Schild analysis to determine the potency (pA2 value) of this compound in your system and use an appropriate concentration for antagonism. 2. Prepare fresh stock solutions of this compound and store them according to the manufacturer's instructions. 3. Use a concentration of the agonist that is at or near its EC50 value for antagonist studies. |
| Observed effect is not consistent with 5-HT4 receptor antagonism. | Presence of other serotonin receptor subtypes: The tissue or cells may express other serotonin receptor subtypes that are not blocked by this compound. | Use a cocktail of antagonists for other relevant serotonin receptors to isolate the 5-HT4 receptor-mediated effect. For example, methysergide (for 5-HT1/2) and ondansetron (for 5-HT3) have been used in combination with this compound. |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Basal cAMP Levels in Cultured Cells
This protocol describes a method to determine if this compound alters basal cAMP levels, which would indicate potential inverse agonist activity.
Materials:
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Cells expressing the 5-HT4 receptor (e.g., HEK293 cells stably expressing the human 5-HT4 receptor)
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Cell culture medium
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Phosphate-buffered saline (PBS)
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This compound
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Vehicle (e.g., DMSO)
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Phosphodiesterase inhibitor (e.g., IBMX)
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cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
Procedure:
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Cell Culture: Plate the 5-HT4 receptor-expressing cells in a suitable multi-well plate and grow to the desired confluency.
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Starvation: Prior to the experiment, starve the cells in serum-free medium for a defined period (e.g., 4-6 hours) to reduce basal signaling.
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Preparation of Reagents: Prepare stock solutions of this compound and the vehicle. Create a dilution series of this compound in assay buffer.
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Pre-incubation with PDE Inhibitor: Wash the cells with PBS and then incubate with assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.
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Treatment: Add different concentrations of this compound or vehicle to the respective wells. Include a positive control (e.g., a known 5-HT4 agonist like serotonin) and a negative control (vehicle only).
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Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
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cAMP Measurement: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
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Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. A decrease in cAMP levels below the basal (vehicle control) level would suggest inverse agonist activity.
Protocol 2: Evaluating the Effect of this compound on Basal Smooth Muscle Contractility
This protocol is designed to assess whether this compound affects the spontaneous contractile activity of isolated smooth muscle tissue.
Materials:
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Isolated smooth muscle tissue (e.g., guinea pig ileum, rat colon)
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Organ bath system with force-displacement transducers
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Krebs-Henseleit solution (or other suitable physiological salt solution), gassed with 95% O2 / 5% CO2
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This compound
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Vehicle (e.g., distilled water or DMSO)
Procedure:
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Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
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Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with regular washing every 15 minutes.
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Baseline Recording: Record the spontaneous contractile activity of the tissue for a stable period (e.g., 20-30 minutes) to establish a baseline.
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Treatment: Add the vehicle to the organ bath and record the activity for a further 20-30 minutes to ensure the vehicle has no effect. After washing, add a specific concentration of this compound to the organ bath.
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Data Acquisition: Record the contractile activity in the presence of this compound for an extended period (e.g., 30-60 minutes) to observe any changes from the baseline.
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Concentration-Response: To assess dose-dependency, perform a cumulative concentration-response curve for this compound, adding increasing concentrations to the organ bath without washing in between.
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Data Analysis: Analyze the frequency and amplitude of the spontaneous contractions before and after the addition of the vehicle and this compound. A significant change in these parameters in the presence of this compound would indicate an effect on baseline tissue activity.
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Receptor | Ki (nM) | Species | Reference |
| 5-HT4 | ~0.1 | Human | |
| 5-HT2B | >1000 | Human | Data derived from studies showing low affinity |
Visualizations
References
Technical Support Center: Navigating Variability in Piboserod Preclinical Research
Welcome to the technical support center for researchers utilizing Piboserod in preclinical animal models. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address the inherent variability in animal responses to this compound treatment. By offering detailed experimental protocols, structured data summaries, and clear visual aids, we aim to enhance the reproducibility and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SB-207266) is a selective antagonist of the serotonin 5-HT4 receptor.[1][2][3] Its mechanism of action involves blocking the signaling pathway initiated by the binding of serotonin to the 5-HT4 receptor. This receptor is a Gs-protein-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By inhibiting this pathway, this compound can modulate various physiological processes, particularly in the cardiovascular and gastrointestinal systems.
Q2: What are the most common animal models used to study the effects of this compound?
A2: Based on published preclinical data, the most common animal models for this compound research include:
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Rodent Models of Heart Failure: Rats with congestive heart failure (CHF) induced by myocardial infarction are frequently used to investigate the cardioprotective effects of this compound.[1][2]
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Rodent Models of Gastrointestinal Motility: Mice are often used to assess the impact of 5-HT4 receptor modulation on gastrointestinal transit and motility.
Q3: What are the primary sources of variability in animal responses to this compound?
A3: Variability in response to this compound can stem from several factors, broadly categorized as:
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Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between individual animals can lead to varying plasma and tissue concentrations of this compound.
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Pharmacodynamic Variability: The expression levels and sensitivity of the 5-HT4 receptor can differ between animals due to genetic background, age, sex, and disease state.
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Experimental Procedure Variability: Inconsistencies in drug administration, surgical procedures (in disease models), and endpoint measurements can introduce significant variability.
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Environmental Factors: Stress, housing conditions, and diet can all influence the physiological state of the animals and their response to treatment.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during in vivo experiments with this compound.
Issue 1: High Variability in Cardiac Response in a Rat Model of Heart Failure
Question: We are observing significant inter-animal variability in left ventricular function following this compound treatment in our rat heart failure model. What could be the cause and how can we mitigate this?
Answer: High variability in this model is a common challenge. Here are potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Myocardial Infarction Size | - Standardize the coronary artery ligation procedure to ensure a consistent infarct size across all animals. - Use echocardiography to screen and group animals based on infarct size before starting treatment. |
| Variable Drug Exposure | - Utilize osmotic mini-pumps for continuous and consistent drug delivery, as has been successfully reported. - If using other administration routes (e.g., oral gavage), ensure precise dosing technique and consider the impact of fasting/feeding on absorption. - Perform pharmacokinetic satellite studies to correlate plasma drug levels with observed efficacy. |
| Differences in Baseline Cardiac Function | - After inducing heart failure, allow for a stabilization period and perform baseline cardiac function assessments (e.g., echocardiography) to stratify animals into balanced treatment groups. |
| Anesthesia and Surgical Stress | - Use a consistent and well-validated anesthesia protocol for all surgical procedures and imaging. - Ensure adequate post-operative analgesia and care to minimize stress, which can impact cardiovascular function. |
Issue 2: Inconsistent or Unexpected Results in Gastrointestinal Motility Assays in Mice
Question: Our results for this compound's effect on gastrointestinal motility in mice are not consistent across experiments. Why might this be happening?
Answer: Gastrointestinal motility is highly sensitive to various factors. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Diet and Gut Microbiome | - Standardize the diet for all animals for a significant period before and during the experiment. - Be aware that changes in gut microbiota can influence gastrointestinal function; consider co-housing or using animals from the same litters where possible. |
| Fasting and Acclimatization Period | - Implement a consistent fasting period before the motility assay, as food intake significantly impacts transit time. - Allow for an adequate acclimatization period for the animals to the testing environment to reduce stress-induced alterations in motility. |
| Method of Motility Assessment | - For charcoal meal transit assays, ensure the volume and consistency of the charcoal meal are identical for all animals. - The timing of sacrifice and measurement of the charcoal front is critical and must be strictly controlled. |
| Circadian Rhythm | - Perform all experiments at the same time of day to account for the influence of circadian rhythms on gastrointestinal function. |
Data Presentation
The following tables summarize quantitative data from a key preclinical study on this compound in a rat model of congestive heart failure.
Table 1: Effects of this compound on Cardiac Parameters in a Rat Model of Heart Failure
| Parameter | Placebo (MIpl) | This compound (MIint - 0.5 mg/kg/24h) | % Change vs. Placebo |
| LV Diastolic Diameter (mm) | 9.1 ± 0.2 | 8.7 ± 0.2 | -4.6% |
| LV Systolic Diameter (mm) | 7.3 ± 0.3 | 6.8 ± 0.3 | -6.1% |
| Heart Weight (g) | 1.47 ± 0.05 | 1.32 ± 0.05 | -10.2% |
| Lung Weight (g) | 2.22 ± 0.12 | 1.93 ± 0.11 | -13.1% |
| Data are presented as mean ± SEM. |
Table 2: Pharmacokinetic Parameters of this compound in Rodents (Hypothetical Data for Illustrative Purposes)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) |
| Rat | 1 | IV | 250 | 0.1 | 500 | 2.5 |
| Rat | 5 | PO | 150 | 1.0 | 750 | 3.0 |
| Mouse | 1 | IV | 300 | 0.1 | 450 | 2.0 |
| Mouse | 5 | PO | 120 | 0.5 | 600 | 2.2 |
| This table is for illustrative purposes to guide data collection and presentation, as specific public data is limited. |
Experimental Protocols
Protocol 1: this compound Treatment in a Rat Model of Post-Infarction Congestive Heart Failure
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Animal Model: Male Wistar rats (250-300g).
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Induction of Heart Failure:
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Anesthetize the rat.
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Perform a left thoracotomy to expose the heart.
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Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
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Close the thoracic cavity and allow the animal to recover with appropriate post-operative care.
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Drug Administration:
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Three days post-infarction, implant a mini-osmotic pump (e.g., Alzet) subcutaneously in the back of the rat.
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The pump should be loaded with this compound (SB207266) to deliver a continuous dose of 0.5 mg/kg/24h for 6 weeks. The vehicle used is typically a placebo.
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Efficacy Assessment:
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At the end of the 6-week treatment period, perform echocardiography to assess cardiac function (e.g., left ventricular dimensions and function).
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Following functional assessment, euthanize the animals and harvest the heart and lungs for gravimetric analysis (wet weight) and further histological or molecular analysis.
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Protocol 2: Gastrointestinal Motility (Charcoal Meal) Assay in Mice
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Animals: Male C57BL/6 mice (8-10 weeks old).
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Acclimatization and Fasting:
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Acclimatize mice to individual housing for at least 3 days before the experiment.
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Fast mice for 18 hours with free access to water.
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Drug Administration:
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Administer this compound or vehicle (e.g., 0.5% methylcellulose) via oral gavage at the desired dose.
-
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Charcoal Meal Administration:
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30 minutes after drug administration, administer a charcoal meal (e.g., 5% charcoal in 10% gum acacia) via oral gavage (typically 0.1 mL/10 g body weight).
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Assessment:
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20-30 minutes after the charcoal meal administration, euthanize the mice by cervical dislocation.
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Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
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Measure the total length of the small intestine and the distance traveled by the charcoal front.
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Calculate the percentage of intestinal transit: (distance traveled by charcoal / total length of small intestine) x 100.
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Mandatory Visualizations
Caption: this compound's mechanism of action on the 5-HT4 receptor signaling pathway.
Caption: Experimental workflow for this compound treatment in a rat heart failure model.
Caption: Logical troubleshooting workflow for addressing high variability.
References
Piboserod Cross-Reactivity with Serotonin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on the cross-reactivity of Piboserod (also known as SB-207266) with various serotonin (5-HT) receptor subtypes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in their experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for the 5-HT4 receptor over other serotonin receptor subtypes?
A1: this compound is a potent and highly selective antagonist of the 5-HT4 receptor. Radioligand binding studies have demonstrated a significantly higher affinity for the 5-HT4 receptor compared to other 5-HT receptor subtypes. For instance, the binding affinity for the human 5-HT4(c) receptor is in the low nanomolar to sub-nanomolar range, while its affinity for other receptors, such as the 5-HT2B receptor, is substantially lower.[1]
The table below summarizes the binding affinities of this compound for various human serotonin receptor subtypes.
| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. 5-HT4 (fold) |
| 5-HT4(c) | 10.4 | ~0.04 | - |
| 5-HT2B | 6.6 | ~251 | ~6275 |
Data compiled from available literature. The selectivity fold is calculated relative to the Ki value for the 5-HT4(c) receptor.
Q2: What is the reported binding affinity (Ki) of this compound for the 5-HT4 receptor?
A2: Several studies have reported the binding affinity of this compound for the 5-HT4 receptor, with slight variations in the exact values, likely due to different experimental conditions. Reported Ki values are approximately 1.5 nM.[2] Another study determined a mean apparent antagonist dissociation constant (KB) of 0.56 nM from functional assays.[3]
Q3: Are there any known interactions of this compound with non-serotonergic receptors?
A3: While this compound is highly selective for the 5-HT4 receptor, comprehensive screening against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters is recommended to fully characterize its off-target profile. Currently, detailed public data on such extensive screening is limited.
Troubleshooting Experimental Discrepancies
Issue: My in-house binding assay shows a different Ki value for this compound at the 5-HT4 receptor than what is reported in the literature.
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Possible Cause 1: Different Radioligand Used. The choice of radioligand can influence the apparent binding affinity. Many studies utilize [3H]-GR113808, a selective 5-HT4 antagonist, for competition binding assays.[4][5] Ensure you are using a well-characterized radioligand and that its concentration is appropriately managed in the assay.
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Possible Cause 2: Variation in Tissue/Cell Preparation. The source of the receptor (e.g., cell line expressing a specific splice variant, native tissue homogenate) can impact binding characteristics. The use of different species (e.g., human, rat, guinea pig) can also lead to variations.
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Possible Cause 3: Assay Buffer Composition and Incubation Conditions. Factors such as pH, ionic strength, temperature, and incubation time can all affect ligand binding. Refer to the detailed experimental protocols below for recommended conditions.
Issue: I am observing unexpected functional responses in my cellular assay when using this compound.
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Possible Cause 1: Off-Target Effects at High Concentrations. Although highly selective, at supra-physiological concentrations, this compound might interact with other receptors. It is crucial to perform dose-response experiments and use concentrations relevant to its Ki at the 5-HT4 receptor.
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Possible Cause 2: Receptor Splice Variant Differences. The 5-HT4 receptor has multiple splice variants which may exhibit different signaling properties. Ensure you are using a cell line expressing the variant relevant to your research.
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Possible Cause 3: Crosstalk with Other Signaling Pathways. Serotonin receptors can engage in complex signaling cascades. The observed functional outcome may be a result of indirect effects or crosstalk with other pathways active in your specific cellular model.
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of this compound to the 5-HT4 receptor using a competition binding assay with [3H]-GR113808.
dot
Caption: Workflow for Radioligand Binding Assay.
Materials:
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Cell membranes expressing the human 5-HT4 receptor.
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[3H]-GR113808 (specific activity ~70-85 Ci/mmol).
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This compound (SB-207266).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
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Glass fiber filters (e.g., Whatman GF/B).
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Scintillation cocktail.
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96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled GR113808 (for non-specific binding).
-
50 µL of various concentrations of this compound (typically from 10 pM to 10 µM).
-
50 µL of [3H]-GR113808 (final concentration ~0.1-0.2 nM).
-
50 µL of membrane homogenate (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: cAMP Accumulation
This protocol describes a method to assess the antagonist effect of this compound on 5-HT-induced cAMP accumulation in cells expressing the 5-HT4 receptor.
dot
Caption: 5-HT4 Receptor Signaling Pathway.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
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Cell culture medium (e.g., DMEM with 10% FBS).
-
Serotonin (5-HT).
-
This compound (SB-207266).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Plate the HEK293-h5-HT4 cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with various concentrations of this compound (or vehicle) in the presence of IBMX (e.g., 500 µM) for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of serotonin (typically at its EC50 or EC80 for cAMP accumulation) to the wells and incubate for an additional 10-15 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a concentration-response curve for this compound's inhibition of the 5-HT-stimulated cAMP response.
-
Calculate the IC50 value of this compound.
-
The antagonist dissociation constant (Kb) can be determined using the Schild equation if parallel rightward shifts of the agonist dose-response curve are observed in the presence of different concentrations of the antagonist.
-
This technical guide provides a starting point for researchers working with this compound. For specific experimental needs, further optimization of these protocols may be required.
References
- 1. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound (SB 207266), a selective 5-HT4 receptor antagonist, reduces serotonin potentiation of neurally-mediated contractile responses of human detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Piboserod delivery in long-term animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Piboserod in long-term animal studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the 5-hydroxytryptamine 4 (5-HT₄) receptor.[1] By blocking this receptor, this compound inhibits serotonin-mediated signaling pathways, which can influence gastrointestinal motility and cardiac function. It has been investigated for its potential therapeutic effects in conditions such as irritable bowel syndrome (IBS) and heart failure.
Q2: What are the main challenges in administering this compound in long-term animal studies?
A2: The primary challenge with this compound is its poor water solubility. This characteristic can lead to difficulties in preparing stable formulations for consistent, long-term delivery, potentially causing precipitation at the injection site or within the delivery device, leading to inaccurate dosing and adverse tissue reactions.
Q3: Which delivery route is most suitable for long-term studies with this compound?
A3: For long-term, continuous administration of this compound, subcutaneous infusion using mini-osmotic pumps is a well-established and reliable method. This approach bypasses the stress and potential for tissue damage associated with repeated injections and avoids the complications of long-term oral gavage. Mini-osmotic pumps provide consistent and predictable drug delivery over extended periods.
Troubleshooting Guides
Formulation and Solubility Issues
Problem: this compound precipitates out of the vehicle solution during preparation or over time.
Cause: this compound's low aqueous solubility makes it prone to precipitation, especially in aqueous-based vehicles.
Solution:
-
Vehicle Selection: A co-solvent system is necessary to dissolve and maintain the solubility of this compound. While a specific, validated vehicle for long-term this compound delivery is not extensively documented, a common approach for poorly soluble compounds involves a mixture of Dimethyl sulfoxide (DMSO) and Polyethylene glycol (PEG), such as PEG400. A formulation strategy could involve dissolving this compound in a minimal amount of DMSO and then diluting it with PEG400 and a sterile aqueous solution like saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept as low as possible (ideally under 10%) to minimize potential toxicity.
-
pH Adjustment: The pH of the final formulation should be maintained within a physiologically acceptable range (typically 6.8-7.2) to enhance stability and reduce tissue irritation.
-
Stability Testing: It is crucial to perform a stability study of your final formulation. This involves preparing the formulation and storing it at 37°C (physiological temperature) for the intended duration of the in-vivo study. Visually inspect for precipitation and, if possible, quantify the concentration of this compound at different time points to ensure it remains stable and in solution.
| Constituent | Suggested Starting Concentration | Purpose |
| This compound | Dependent on target dose | Active Pharmaceutical Ingredient |
| DMSO | <10% (v/v) | Primary solvent |
| PEG400 | 30-50% (v/v) | Co-solvent and solubility enhancer |
| Saline/PBS | q.s. to final volume | Diluent and tonicity adjustment |
Experimental Protocol: Vehicle Preparation for Poorly Soluble Compounds
-
Weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the this compound in the smallest necessary volume of DMSO. Gentle warming and vortexing may aid dissolution.
-
In a separate sterile container, prepare the co-solvent mixture by combining the required volumes of PEG400 and saline or PBS.
-
Slowly add the co-solvent mixture to the this compound-DMSO solution while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution for any particulate matter. If necessary, the solution can be filtered through a sterile, low-protein-binding filter (e.g., 0.22 µm PVDF).
-
Conduct a small-scale stability test by incubating the formulation at 37°C for a period equivalent to the in vivo study duration, monitoring for any signs of precipitation.
Continuous Subcutaneous Infusion via Mini-Osmotic Pumps
Problem: Inconsistent drug delivery or pump failure during the study.
Cause: This can be due to air bubbles in the pump, incorrect pump priming, or precipitation of the drug within the pump.
Solution:
-
Pump Filling: Ensure pumps are filled completely with the this compound formulation, avoiding the introduction of air bubbles. A small bead of solution should be visible at the opening of the pump body when full.
-
Priming: Proper priming of the mini-osmotic pumps is critical. This involves incubating the filled pumps in sterile saline at 37°C for a manufacturer-specified period before implantation. This allows the pump to reach a steady-state delivery rate before it is placed in the animal.
-
Preventing Precipitation in the Pump: The stability of the this compound formulation at 37°C is paramount. If the drug precipitates within the pump, it can block the delivery orifice. The vehicle selection and stability testing described in the previous section are essential to prevent this.
Problem: Local tissue reaction at the subcutaneous implantation site.
Cause: Inflammation or irritation can be caused by the surgical procedure, the vehicle, or the drug itself.
Solution:
-
Aseptic Surgical Technique: Strict aseptic technique during the implantation surgery is crucial to prevent infection.
-
Vehicle Tolerability: The chosen vehicle should be well-tolerated. High concentrations of solvents like DMSO can cause local irritation. It is advisable to conduct a small pilot study to assess the tolerability of the vehicle in your animal model.
-
Pump Placement: Implant the pump in a subcutaneous pocket on the back, slightly posterior to the scapulae, where there is ample loose skin. This minimizes pressure on surrounding tissues and organs.
Experimental Protocol: Mini-Osmotic Pump Implantation for Continuous Subcutaneous Infusion in Rats
-
Anesthesia and Analgesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Administer a pre-operative analgesic.
-
Surgical Preparation: Shave and disinfect the surgical site on the dorsal side, between the scapulae.
-
Incision: Make a small midline incision through the skin.
-
Subcutaneous Pocket: Using blunt dissection, create a subcutaneous pocket large enough to accommodate the mini-osmotic pump.
-
Pump Implantation: Insert the primed mini-osmotic pump into the subcutaneous pocket with the delivery portal pointing away from the incision.
-
Wound Closure: Close the skin incision with wound clips or sutures.
-
Post-operative Care: Monitor the animal for recovery from anesthesia and provide post-operative analgesia as required. Check the implantation site daily for any signs of inflammation or infection.
Visualizations
Caption: Troubleshooting workflow for this compound delivery.
Caption: this compound's antagonism of the 5-HT4 receptor signaling pathway.
References
Technical Support Center: Piboserod Experimental Integrity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of Piboserod in experimental settings. Given the limited publicly available data on its specific degradation pathways, this resource focuses on best practices for handling, storage, and the principles of developing stability-indicating analytical methods tailored for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For short-term storage (days to weeks), this compound should be kept in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] The compound is generally stable for several weeks during shipping at ambient temperatures.[1]
Q2: I observed unexpected results in my assay. Could this compound be degrading?
A2: Unexpected results can arise from various factors, including compound degradation. To investigate this, a systematic troubleshooting approach is recommended. Start by reviewing your experimental protocol, including solution preparation, storage, and handling procedures. Compare the performance of a freshly prepared this compound stock solution against one that has been stored or used in previous experiments. Employing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can help identify the presence of degradation products.
Q3: What are the common factors that can cause this compound degradation?
A3: While specific degradation pathways for this compound are not extensively documented, common degradation triggers for pharmaceutical compounds include:
-
pH: Exposure to strongly acidic or basic conditions can catalyze hydrolysis of susceptible functional groups.
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to oxidative degradation.
-
Light: Photodegradation can occur upon exposure to UV or visible light.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
Q4: How can I prepare a stable stock solution of this compound?
A4: To prepare a stable stock solution, dissolve this compound in a suitable solvent as recommended by the supplier (e.g., DMSO).[2] For aqueous solutions, use a buffer system appropriate for your experimental pH range and consider the potential for hydrolysis. It is advisable to prepare fresh aqueous solutions for each experiment or to conduct a stability study to determine the acceptable storage duration and conditions for your specific solution. Aliquot stock solutions to minimize freeze-thaw cycles.
Troubleshooting Guide: Investigating this compound Degradation
This guide provides a structured approach to identifying and mitigating potential this compound degradation in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent assay results over time. | This compound degradation in stock or working solutions. | 1. Prepare a fresh stock solution of this compound and repeat the experiment. 2. Analyze the older solution using a stability-indicating HPLC method to check for the presence of degradation peaks. 3. Review solution storage conditions (temperature, light exposure, pH). |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times relative to the parent compound. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential degradation pathways. |
| Precipitation in aqueous solutions. | Poor solubility or pH-dependent solubility changes. While not degradation, this can affect the active concentration. | 1. Verify the solubility of this compound in your chosen buffer system. 2. Adjust the pH of the solution or consider the use of co-solvents if compatible with your experimental system. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound and to understand its stability profile under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC or LC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or another suitable solvent at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or direct sunlight) for a defined period. Keep a control sample in the dark.
-
Analysis: Analyze all stressed samples and a control (unstressed) sample by a suitable analytical method (e.g., HPLC-UV). Monitor for the decrease in the peak area of this compound and the appearance of new peaks, which represent potential degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
Samples from the forced degradation study
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Buffers (e.g., phosphate, acetate)
Methodology:
-
Initial Method Scouting:
-
Mobile Phase: Start with a simple mobile phase, such as a gradient of acetonitrile and water or methanol and water. A common starting point is a gradient from 5% to 95% organic solvent over 20-30 minutes.
-
Column: A C18 column is a good starting point for many small molecules.
-
Detection Wavelength: Determine the UV absorbance maximum (λmax) of this compound by scanning a dilute solution with a UV-Vis spectrophotometer. Use this wavelength for detection.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (or a pooled sample) to observe the separation of the parent peak (this compound) and the degradation product peaks.
-
Adjust the mobile phase composition (e.g., organic solvent type, gradient slope, pH of the aqueous phase using buffers) to achieve adequate resolution between all peaks. The goal is a resolution (Rs) of >1.5 between adjacent peaks.
-
Optimize other parameters such as column temperature and flow rate to improve peak shape and reduce run time.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products. This is confirmed by the good resolution achieved in the analysis of stressed samples.
-
Linearity: Analyze a series of this compound solutions of known concentrations to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of this compound.
-
Precision: Assess the repeatability of the method by performing multiple measurements of the same sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance when small, deliberate changes are made to the method parameters (e.g., pH, mobile phase composition).
-
Visualizations
Caption: Workflow for Investigating this compound Stability.
Caption: this compound's Mechanism of Action.
Caption: Troubleshooting this compound Degradation Issues.
References
Validating the specificity of Piboserod's action in a new model system
Technical Support Center: Piboserod Specificity Validation
This guide provides troubleshooting advice and experimental protocols for researchers validating the specificity of this compound, a selective 5-HT4 receptor antagonist, in a new model system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective competitive antagonist of the serotonin 5-HT4 receptor.[1][2][3] It functions by binding to the 5-HT4 receptor and blocking the downstream signaling typically initiated by the endogenous agonist, serotonin (5-hydroxytryptamine, 5-HT). The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs). Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] this compound prevents this cascade by occupying the receptor binding site.
Q2: How can I confirm that my new model system expresses the 5-HT4 receptor?
A2: Before conducting functional assays, it is critical to confirm the presence of the 5-HT4 receptor at both the mRNA and protein levels in your specific cell line or tissue model.
-
mRNA Level: Use quantitative reverse transcription PCR (RT-qPCR) with validated primers specific to the 5-HT4 receptor isoform(s) relevant to your model. This will confirm gene expression.
-
Protein Level: If a reliable antibody is available, Western blotting or immunohistochemistry/immunofluorescence can confirm protein expression and provide information on its localization.
-
Functional Confirmation: A preliminary functional assay using a known 5-HT4 agonist (like serotonin or a specific synthetic agonist) to elicit a response (e.g., cAMP accumulation) can provide initial evidence of a functional receptor.[4]
Q3: I am observing inconsistent or no effects with this compound. What are some common troubleshooting steps?
A3: Inconsistent results can stem from several factors. Systematically check the following:
-
Compound Integrity: Ensure the this compound powder is properly stored and that stock solutions are fresh. Verify the final concentration in your assay medium.
-
Agonist Concentration: As a competitive antagonist, this compound's efficacy depends on the concentration of the agonist used. Ensure you are using an agonist concentration that elicits a submaximal response (e.g., EC50 or EC80) to allow for a clear window of inhibition.
-
Receptor Expression Levels: Low or variable 5-HT4 receptor expression in your model system can lead to a small or inconsistent signal window. Verify expression levels across batches of cells or tissue preparations.
-
Assay Conditions: Optimize incubation times, cell density, and buffer components. For example, in cAMP assays, a phosphodiesterase (PDE) inhibitor is often required to prevent cAMP degradation and amplify the signal.
-
Cell Health: Ensure cells are healthy and within a consistent passage number, as receptor expression can change over time in culture.
Q4: How can I design an experiment to definitively test for off-target effects?
A4: Demonstrating specificity is crucial. A multi-pronged approach is recommended:
-
Rescue Experiment: If your model system allows for it, use siRNA or CRISPR/Cas9 to knock down the 5-HT4 receptor. The biological effect observed with this compound should be significantly diminished or absent in the knockdown system compared to a control.
-
Counter-Screening: Test this compound against a panel of other related receptors (e.g., other serotonin receptor subtypes like 5-HT1A, 5-HT2B, 5-HT3) to demonstrate its selectivity. This is particularly important if your model expresses multiple serotonin receptor subtypes.
-
Control Compound: Include an inactive enantiomer or a close structural analog of this compound that is known to be inactive at the 5-HT4 receptor. This compound should not produce the desired effect.
Q5: What are the appropriate positive and negative controls for a this compound experiment?
A5: Proper controls are essential for interpreting your data.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) added at the same final concentration. This is your baseline negative control.
-
Agonist-Only Control: Cells treated only with the 5-HT4 agonist (e.g., serotonin). This serves as the positive control for receptor activation and defines the maximum response you aim to inhibit.
-
This compound-Only Control: Cells treated only with this compound. This ensures this compound itself does not have any agonist or inverse agonist activity at the concentration used.
-
Unstimulated Control: Cells with no agonist or antagonist added. This establishes the basal signaling level.
Data Presentation
The following table summarizes key quantitative parameters for this compound, demonstrating its high affinity and potency for the 5-HT4 receptor.
| Parameter | Value | Species/System | Description | Reference |
| Ki | ~1.5 nM | Human 5-HT4 Receptors | Inhibitor binding affinity constant, indicating high-affinity binding. | |
| K(B) | 0.56 ± 0.09 nM | Isolated Human Bladder Strips | Apparent antagonist dissociation constant, a measure of functional potency. |
Visualizations
Signaling Pathway
Caption: this compound blocks the 5-HT4 receptor signaling cascade.
Experimental Workflow
References
Validation & Comparative
Piboserod: A Comparative Efficacy Analysis of a 5-HT4 Antagonist
An objective comparison of Piboserod's performance against other 5-HT4 receptor antagonists, supported by available experimental data.
Introduction
This compound is a selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). It was initially investigated for the treatment of irritable bowel syndrome (IBS) and later for atrial fibrillation (AF), based on the understanding that 5-HT4 receptor modulation plays a role in gastrointestinal motility and cardiac electrophysiology.[1] However, the development of this compound for both indications was discontinued.[1] This guide provides a comparative overview of the efficacy of this compound based on available clinical and preclinical data, and contextualizes its performance against other 5-HT4 antagonists that have been studied for similar conditions.
Mechanism of Action: 5-HT4 Receptor Antagonism
The 5-HT4 receptor, a Gs-protein coupled receptor, is expressed in various tissues, including the gastrointestinal tract and the heart. Activation of this receptor initiates a signaling cascade that leads to the production of cyclic AMP (cAMP). In the gut, this signaling pathway is associated with increased motility. In cardiomyocytes, it can lead to increased contractility and heart rate.[2][3] 5-HT4 receptor antagonists like this compound work by blocking the binding of serotonin to these receptors, thereby inhibiting the downstream signaling pathways.
Below is a diagram illustrating the generalized signaling pathway of the 5-HT4 receptor and the point of intervention for antagonists like this compound.
This compound Efficacy Data
Heart Failure
While initially aimed at atrial fibrillation, a Phase II clinical trial investigated the efficacy of this compound in patients with symptomatic heart failure.
Table 1: Efficacy of this compound in Symptomatic Heart Failure (Phase II Clinical Trial)
| Endpoint | This compound (80 mg) | Placebo | p-value |
| Primary Endpoint | |||
| Change in Left Ventricular Ejection Fraction (LVEF) | +1.7% | - | 0.020 |
| Secondary Endpoints | |||
| Change in Left Ventricular End-Systolic Volume (LVESV) | -7 mL | - | 0.060 |
| Change in 6-minute walk test | No significant effect | No significant effect | NS |
| Change in NT-proBNP levels | No significant effect | No significant effect | NS |
| Quality of Life | No significant effect | No significant effect | NS |
NS: Not Significant Data sourced from a prospective, double-blind, parallel-group trial in patients with NYHA class II-IV heart failure and LVEF ≤ 0.35.[4]
Although a statistically significant improvement in LVEF was observed, this was not accompanied by significant changes in other key clinical parameters, leading to uncertainty about the clinical relevance of this finding.
Irritable Bowel Syndrome (Preclinical Data)
This compound's development for IBS was halted in 1999. Preclinical studies in mice demonstrated that this compound could normalize stress-induced increases in defecation without causing constipation, suggesting a potential therapeutic benefit in diarrhea-predominant IBS.
Experimental Workflow for Preclinical IBS Study
Comparative Landscape of 5-HT4 Antagonists
Direct comparative clinical trial data between this compound and other 5-HT4 antagonists for atrial fibrillation or IBS is unavailable due to the discontinuation of this compound's development. However, preclinical data for other antagonists in atrial fibrillation provides some context.
Atrial Fibrillation (Preclinical Data)
Other selective 5-HT4 antagonists have been evaluated in animal models of atrial fibrillation.
Table 2: Preclinical Efficacy of 5-HT4 Antagonists in Atrial Fibrillation Models
| Compound | Animal Model | Key Findings |
| SB203186 | Pig | Preserved atrial effective refractory period (ERP) and monophasic action potential (MAP) duration during short-term AF. |
| RS-100302 | Pig | Terminated atrial flutter and fibrillation; prolonged atrial ERP. |
This table presents findings from separate preclinical studies and does not represent a head-to-head comparison.
Irritable Bowel Syndrome
The therapeutic focus for IBS has largely shifted from 5-HT4 antagonists to 5-HT4 agonists, which aim to increase gut motility in constipation-predominant IBS (IBS-C). Prucalopride is a well-studied example of a 5-HT4 agonist.
Table 3: Efficacy of Prucalopride (5-HT4 Agonist) in Chronic Constipation (Integrated Analysis of 6 RCTs)
| Endpoint (at 12 weeks) | Prucalopride (≤2 mg) | Placebo | Odds Ratio (95% CI) | p-value |
| ≥3 spontaneous complete bowel movements/week | 27.8% | 13.2% | 2.68 (2.16, 3.33) | < 0.001 |
Data from an integrated analysis of six randomized, controlled clinical trials in patients with chronic constipation.
Experimental Protocols
This compound in Heart Failure (Phase II Clinical Trial)
-
Study Design: Prospective, double-blind, parallel-group, randomized controlled trial.
-
Participants: 137 patients with NYHA class II-IV heart failure and a left ventricular ejection fraction (LVEF) of ≤ 0.35, receiving standard heart failure treatment.
-
Intervention: Patients were randomized to receive either this compound 80 mg daily (with a 4-week up-titration period) or a placebo for 24 weeks.
-
Primary Endpoint: Change in LVEF as measured by cardiac magnetic resonance imaging (MRI).
-
Secondary Endpoints: Changes in left ventricular volumes, N-terminal pro-brain natriuretic peptide (NT-proBNP) levels, norepinephrine levels, quality of life (assessed by questionnaire), and 6-minute walk test distance.
Prucalopride in Chronic Constipation (Pivotal Phase 3 Trial Example)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 620 patients with severe chronic constipation (≤2 spontaneous, complete bowel movements per week).
-
Intervention: Patients received either placebo, 2 mg of prucalopride, or 4 mg of prucalopride once daily for 12 weeks.
-
Primary Efficacy Endpoint: The proportion of patients achieving an average of three or more spontaneous, complete bowel movements per week over the 12-week treatment period.
-
Secondary Efficacy Endpoints: Data from daily diaries on bowel function and validated patient questionnaires on symptom severity and treatment satisfaction.
-
Safety Monitoring: Included monitoring of adverse events, clinical laboratory values, and cardiovascular parameters.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Influence of Serotonin 5-HT4 Receptors on Responses to Cardiac Stressors in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of this compound, a 5-HT4 serotonin receptor antagonist, on left ventricular function in patients with symptomatic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Piboserod and Tegaserod in Gastrointestinal Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of piboserod and tegaserod, two key modulators of the 5-hydroxytryptamine type 4 (5-HT4) receptor, for their application in gastrointestinal research. This document outlines their distinct mechanisms of action, presents comparative experimental data from preclinical models, and details the methodologies employed in these studies.
Introduction: Targeting the 5-HT4 Receptor in Gastrointestinal Motility
The 5-HT4 receptor, a Gs protein-coupled receptor, is a critical regulator of gastrointestinal (GI) motility.[1][2] Its activation on enteric neurons stimulates the release of acetylcholine, leading to enhanced peristalsis and intestinal secretion.[3] This has made the 5-HT4 receptor a prime target for therapeutic intervention in motility disorders. This compound, a selective 5-HT4 receptor antagonist, and tegaserod, a 5-HT4 receptor partial agonist, represent two distinct pharmacological approaches to modulating this pathway. While tegaserod also exhibits antagonist activity at the 5-HT2B receptor, its primary prokinetic effects are mediated through 5-HT4 receptor agonism.[4][5] This guide will delve into the comparative pharmacology of these two compounds in relevant preclinical models.
Mechanism of Action: An Antagonist vs. a Partial Agonist
This compound acts as a competitive antagonist at the 5-HT4 receptor, blocking the binding of serotonin and other agonists, thereby inhibiting downstream signaling. In contrast, tegaserod is a partial agonist, meaning it binds to and activates the 5-HT4 receptor, but with a lower intrinsic efficacy than the endogenous ligand, serotonin. This partial agonism stimulates GI motility and secretion. Tegaserod has also been identified as a potent 5-HT2B receptor antagonist.
Below is a diagram illustrating the distinct signaling pathways of a 5-HT4 receptor antagonist (this compound) and a partial agonist (Tegaserod).
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and tegaserod from various in-vitro and in-vivo studies.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | pKi (mean ± s.d.) | Reference |
| This compound | human 5-HT4(c) | Human | 10.4 ± 0.1 | |
| human 5-HT2B | Human | 6.6 ± 0.1 | ||
| Tegaserod | human 5-HT4(c) | Human | 8.6 | |
| human 5-HT2A | Human | 7.5 | ||
| human 5-HT2B | Human | 8.4 ± 0.1 | ||
| human 5-HT2C | Human | 7.0 |
Table 2: In-Vitro Functional Activity
| Compound | Assay | Tissue/Cell Line | Species | pEC50 (mean ± s.d.) | Intrinsic Activity (% of 5-HT max) | Reference |
| Tegaserod | cAMP Accumulation | HEK-293 (h5-HT4(c)) | Human | 8.6 | 120% | |
| Esophageal Relaxation | Esophagus | Rat | 8.2 ± 0.2 | 73% | ||
| Colonic Contraction | Colon | Guinea Pig | 8.3 | Not Reported | ||
| Colonic Contraction | Colon | Guinea Pig | 7.9 | 45% |
Table 3: In-Vivo Functional Activity
| Compound | Model | Species | Dosage | Effect | Reference |
| Tegaserod | Esophageal Relaxation | Rat | 1-1000 µg/kg (i.v.) | ED50 = 11 µg/kg | |
| Colonic Transit | Guinea Pig | 1 and 3 mg/kg (s.c.) | Increased colonic transit | ||
| Upper GI Transit (Charcoal Meal) | Guinea Pig | 1, 5, 10 mg/kg (p.o.) | Dose-dependent increase in transit | ||
| This compound | Antagonism of Tegaserod-induced Esophageal Relaxation | Rat | 1 mg/kg (s.c.) | Significantly attenuated tegaserod's effect |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (pKi) of this compound and tegaserod for 5-HT receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK-293 cells stably transfected with the human 5-HT4(c) receptor or CHO-K1 cells transfected with human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Incubation: Cell membranes are incubated with a specific radioligand (e.g., [3H]-GR113808 for 5-HT4 receptors) and varying concentrations of the test compound (this compound or tegaserod).
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
In-Vitro Functional Assays
Objective: To measure the ability of tegaserod to stimulate cAMP production via the 5-HT4 receptor.
Methodology:
-
Cell Culture: HEK-293 cells stably expressing the human 5-HT4(c) receptor are cultured.
-
Incubation: Cells are incubated with various concentrations of tegaserod for a specified time at 37°C.
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit (e.g., Flashplate).
-
Data Analysis: Concentration-response curves are generated, and the pEC50 (negative logarithm of the molar concentration that produces 50% of the maximal response) and intrinsic activity (relative to a full agonist like serotonin) are calculated.
Objective: To assess the functional effects of this compound and tegaserod on GI smooth muscle contractility.
Methodology:
-
Tissue Preparation: Segments of rat esophagus or guinea pig colon are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and gassed with 95% O2/5% CO2.
-
Tension Recording: Changes in muscle tension are recorded using an isometric force transducer.
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of tegaserod to the organ bath. For antagonist studies, tissues are pre-incubated with this compound before the addition of an agonist.
-
Data Analysis: The pEC50 for agonists and the pA2 (a measure of antagonist potency) for antagonists are calculated from the concentration-response curves.
In-Vivo Models of Gastrointestinal Motility
Objective: To measure the in-vivo effect of tegaserod on esophageal muscle length, indicative of relaxation.
Methodology:
-
Animal Preparation: Anesthetized rats are used. Miniature piezoelectric crystals are implanted on the distal esophagus to measure muscle length.
-
Drug Administration: Tegaserod is administered intravenously (i.v.). In antagonist studies, this compound is administered subcutaneously (s.c.) prior to tegaserod.
-
Measurement: The distance between the crystals is continuously recorded using digital sonomicrometry.
-
Data Analysis: The dose-dependent increase in inter-crystal distance is measured, and the ED50 (the dose that produces 50% of the maximal effect) is calculated.
Objective: To evaluate the effect of tegaserod on upper gastrointestinal transit.
Methodology:
-
Animal Preparation: Guinea pigs are fasted prior to the experiment.
-
Drug Administration: Tegaserod or vehicle is administered orally (p.o.).
-
Charcoal Meal Administration: A charcoal meal (a non-absorbable marker) is administered orally after a set period.
-
Measurement: After a specific time, the animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured as a percentage of the total length of the small intestine.
-
Data Analysis: The percentage of intestinal transit is compared between the tegaserod-treated and vehicle-treated groups.
Conclusion
This compound and tegaserod offer distinct tools for investigating the role of the 5-HT4 receptor in gastrointestinal physiology and pathophysiology. This compound's high selectivity and potent antagonist activity make it an excellent pharmacological tool for blocking 5-HT4 receptor-mediated effects. Tegaserod, as a partial agonist, provides a means to stimulate gastrointestinal motility and can be used to model the effects of prokinetic agents. The choice between these two compounds will depend on the specific research question and the desired experimental outcome—to inhibit or to stimulate 5-HT4 receptor function. The data and protocols presented in this guide provide a solid foundation for designing and interpreting experiments utilizing these important research compounds.
References
- 1. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Tegaserod for Irritable Bowel Syndrome With Constipation in Women Younger Than 65 Years Without Cardiovascular Disease: Pooled Analyses of 4 Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Piboserod and SB 206553
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two notable serotonin receptor modulators, Piboserod and SB 206553. The information presented is collated from various scientific publications to offer a comprehensive overview of their respective pharmacological profiles.
Introduction
This compound is recognized as a selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4).[1][2][3] It has been investigated for its potential therapeutic applications in cardiovascular and gastrointestinal disorders.[4][5] In contrast, SB 206553 is a potent and selective antagonist of the 5-HT2B and 5-HT2C receptors, with some reports also describing it as a 5-HT2C inverse agonist. Its pharmacological profile has led to its investigation in the context of anxiety and other central nervous system disorders. This guide focuses on the in vitro characteristics of these two compounds, providing a comparative analysis of their binding affinities, functional activities, and the signaling pathways they modulate.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound and SB 206553, compiled from multiple sources. It is important to note that direct head-to-head comparative studies are limited, and thus, variations in experimental conditions across different studies should be considered.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Species | Cell Line | Radioligand | pKi (± SEM) | Ki (nM) | Reference(s) |
| This compound | Human 5-HT4 | Human | - | - | 10.4 ± 0.1 | ~0.04 | |
| Human 5-HT4 | Human | - | - | - | ~1.5 | ||
| Human 5-HT2B | Human | - | - | 6.6 ± 0.1 | ~251 | ||
| SB 206553 | Human 5-HT2C | Human | HEK 293 | [3H]Mesulergine | 7.9 | ~12.6 | |
| Human 5-HT2B | Human | HEK 293 / CHO-K1 | - | ~8.1 | ~7.7 | ||
| Rat 5-HT2B | Rat | Stomach Fundus | - | pA2 = 8.9 | - | ||
| Human 5-HT2A | Human | HEK 293 | [3H]Ketanserin | 5.8 | ~1585 | ||
| Human 5-HT4 | Human | - | - | 4.9 ± 0.1 | ~12589 |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: Functional Activity
| Compound | Primary Target | Functional Assay | Cell Line/Tissue | Effect | Potency | Reference(s) |
| This compound | 5-HT4 Receptor | cAMP Accumulation Assay | - | Antagonist | - | |
| SB 206553 | 5-HT2C Receptor | Phosphoinositide Hydrolysis Assay | HEK 293 cells expressing human 5-HT2C | Surmountable Antagonist | pKB = 9.0 | |
| 5-HT2C Receptor | - | - | Inverse Agonist | - |
pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist.
Signaling Pathways
The distinct receptor targets of this compound and SB 206553 translate to their modulation of different intracellular signaling cascades.
This compound, as a 5-HT4 receptor antagonist, primarily interferes with the Gs-alpha subunit (Gαs) signaling pathway. Activation of the 5-HT4 receptor by an agonist typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). This compound blocks this response.
References
- 1. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
Piboserod's Selectivity for the 5-HT4 Receptor: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of Piboserod's selectivity for the serotonin 5-HT4 receptor against other notable 5-HT4 receptor ligands. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's pharmacological profile.
Introduction to this compound
This compound is a potent and selective antagonist of the 5-HT4 receptor.[1][2][3] Its high affinity for this receptor has led to its investigation for various therapeutic applications. Understanding its selectivity is crucial for predicting its efficacy and potential off-target effects. This guide compares this compound's binding affinity and functional activity with other well-characterized 5-HT4 receptor agonists and antagonists.
Comparative Analysis of Binding Affinities
The selectivity of a compound is determined by its binding affinity for the target receptor relative to its affinity for other receptors. The following table summarizes the binding affinities (pKi) of this compound and comparator compounds for the 5-HT4 receptor and other serotonin receptor subtypes. A higher pKi value indicates a stronger binding affinity.
| Compound | 5-HT4 | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT3 |
| This compound (Antagonist) | ~10.4 [4] | <5 | - | - | 6.6 [4] | - | <6 |
| Tegaserod (Agonist) | 8.4 | - | - | 7.5 | 8.4 | 7.0 | - |
| Prucalopride (Agonist) | 8.1 - 8.6 | - | - | - | <5.7 | - | 5.4 |
| GR 113808 (Antagonist) | ~9.3-9.7 | - | - | - | - | - | 6.0 |
| SB 206553 (Antagonist) | 4.9 | - | - | <5.8 | 8.5 | 7.9 - 8.5 | - |
Table 1: Comparative binding affinities (pKi) of this compound and other 5-HT4 receptor ligands for various serotonin receptor subtypes. A higher pKi value denotes greater affinity.
Functional Activity at the 5-HT4 Receptor
Beyond binding, the functional activity of a compound determines whether it activates (agonist) or blocks (antagonist) the receptor. The following table presents the functional potencies of this compound and comparator compounds from relevant in vitro assays.
| Compound | Functional Assay | Parameter | Potency |
| This compound | Serotonin-induced bladder contraction | pA2 | ~9.25 |
| Tegaserod | cAMP Accumulation | pEC50 | 8.6 |
| Prucalopride | cAMP Accumulation | pEC50 | 7.9 |
| GR 113808 | 5-HT-induced relaxation in rat oesophagus | pA2 | 9.3 |
| SB 206553 | 5-HT-induced contraction in rat stomach | pA2 (5-HT2B) | 8.9 |
Table 2: Functional potencies of this compound and comparator ligands at the 5-HT4 receptor. pEC50 values indicate agonist potency, while pA2 values reflect antagonist potency.
5-HT4 Receptor Signaling Pathways
The 5-HT4 receptor primarily signals through the canonical Gαs-protein coupled pathway, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). However, evidence also suggests a G-protein independent pathway involving the activation of Src tyrosine kinase.
Experimental Methodologies
Radioligand Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity of a test compound for the 5-HT4 receptor.
Detailed Steps:
-
Membrane Preparation: Tissues or cells expressing the 5-HT4 receptor are homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.
-
Competitive Binding: The membrane preparation is incubated with a fixed concentration of a specific 5-HT4 receptor radioligand (e.g., [3H]-GR113808) and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled selective ligand.
-
Separation and Counting: After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay Protocol
This protocol outlines a typical procedure for assessing the functional activity (agonist or antagonist) of a compound at the 5-HT4 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Detailed Steps:
-
Cell Culture: Cells stably or transiently expressing the 5-HT4 receptor are cultured and seeded into microplates.
-
Compound Incubation:
-
For agonist testing: Cells are incubated with varying concentrations of the test compound.
-
For antagonist testing: Cells are pre-incubated with the test compound before being stimulated with a known 5-HT4 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response.
-
-
cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Dose-response curves are generated, and functional parameters are calculated. For agonists, the pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum response) is determined. For antagonists, the pA2 (a measure of the antagonist's potency) or IC50 is calculated.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound (SB 207266), a selective 5-HT4 receptor antagonist, reduces serotonin potentiation of neurally-mediated contractile responses of human detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a 5-HT4 serotonin receptor antagonist, on left ventricular function in patients with symptomatic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Piboserod's Effects in Different Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for Piboserod (SB-207266), a selective 5-HT4 receptor antagonist. The focus is on its effects in various animal species, primarily rats, guinea pigs, and dogs, with comparisons to other relevant 5-HT4 receptor modulators where data is available. This document is intended to serve as a resource for researchers investigating the therapeutic potential and species-specific pharmacological effects of 5-HT4 receptor antagonists.
Introduction to this compound
This compound is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Initially investigated for the management of irritable bowel syndrome (IBS) and later for atrial fibrillation and heart failure, its development was discontinued. However, the preclinical research conducted provides valuable insights into the role of the 5-HT4 receptor in gastrointestinal and cardiovascular function across different species.
The primary mechanism of action of this compound is the blockade of 5-HT4 receptors. These receptors are G-protein coupled receptors that, upon activation by serotonin, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in modulating neurotransmitter release and smooth muscle function in the gastrointestinal tract and the heart.
Comparative Efficacy and Potency
Direct comparative studies of this compound across multiple species are limited in publicly available literature. However, by cross-referencing studies on this compound and other 5-HT4 antagonists, we can infer species-specific differences.
Gastrointestinal Motility
The 5-HT4 receptor plays a significant role in regulating gastrointestinal motility, although its influence varies between species.
Table 1: Comparative Effects of 5-HT4 Antagonists on Gastrointestinal Motility
| Compound | Species | Tissue/Assay | Effect | Potency/Concentration | Reference |
| This compound (SB-207266) | Guinea Pig | Distal Colon | Attenuated tegaserod-evoked contractions | Apparent pKb = 9.09 | [1] |
| GR 113808 | Guinea Pig | Ascending Colon | Antagonism of 5-HT-induced contraction | pA2 = 9.2-9.7 | [2] |
| GR 113808 | Rat | Thoracic Oesophagus | Antagonism of 5-HT-induced relaxation | pA2 = 9.3 | [2] |
| SB 204070 | Guinea Pig | Distal Colon | Antagonism of 5-HT-evoked contractions | Apparent pA2 = 10.8 | [3] |
| 5-HT4 Antagonist (unspecified) | Dog | Colon | Inhibition of colonic motor activity | Not specified | [4] |
Observations:
-
In guinea pigs, this compound has been shown to antagonize the effects of 5-HT4 agonists in the colon.
-
Studies with other 5-HT4 antagonists like GR 113808 and SB 204070 reveal high potency in guinea pig colonic preparations.
-
Interestingly, the functional effects of 5-HT4 receptor modulation can differ between rats and guinea pigs, suggesting species-specific receptor characteristics or downstream signaling pathways.
-
In dogs, 5-HT4 receptor antagonists have been shown to inhibit colonic motor activity.
Cardiovascular Effects
The 5-HT4 receptor is also expressed in cardiac tissue and is implicated in the modulation of cardiac function, including heart rate and contractility. Blockade of these receptors was investigated as a potential therapeutic strategy in conditions like atrial fibrillation and heart failure.
Table 2: Comparative Cardiovascular Effects of 5-HT4 Antagonists
| Compound | Species | Tissue/Assay | Effect | Potency/Concentration | Reference |
| This compound (SB-207266) | Rat | Heart Failure Model | Reduced left ventricular remodeling | Not specified | |
| GR 113808 | Piglet | Anesthetized model | Antagonism of 5-methoxytryptamine-induced tachycardia | Mean DRo = 97.2 µg/kg/h | |
| IKs Blockers (various) | Dog | In vivo electrophysiology | Increased ventricular and atrial refractoriness | 3.0 mg/kg i.v. |
Observations:
-
In a rat model of heart failure, blockade of 5-HT4 receptors with this compound was shown to reduce left ventricular remodeling.
-
In piglets, the 5-HT4 antagonist GR 113808 demonstrated potent antagonism of tachycardia induced by a 5-HT4 agonist.
-
Studies in dogs with other ion channel blockers that affect cardiac repolarization provide a framework for assessing the potential electrophysiological effects of 5-HT4 antagonists in this species.
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are not consistently available in the public domain. The following are generalized methodologies commonly employed for evaluating the effects of 5-HT4 receptor modulators on gastrointestinal and cardiac function in the specified animal models.
Guinea Pig Ileum Contraction Assay
This in vitro method is a classic pharmacological preparation for studying the effects of drugs on intestinal smooth muscle contraction.
Objective: To assess the effect of this compound on the contractility of the guinea pig ileum.
Methodology:
-
Tissue Preparation: A male guinea pig is euthanized, and a segment of the distal ileum is excised and placed in Krebs-Henseleit solution. The longitudinal muscle with the myenteric plexus attached is carefully dissected.
-
Organ Bath Setup: The tissue strip is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The tissue is connected to an isometric force transducer.
-
Experimental Procedure:
-
The tissue is allowed to equilibrate under a resting tension of 1g.
-
Electrical field stimulation (EFS) is applied to elicit twitch contractions.
-
A 5-HT4 receptor agonist (e.g., serotonin or tegaserod) is added to the bath to induce a contractile response or potentiate the EFS-induced contractions.
-
This compound is then added in increasing concentrations to determine its ability to antagonize the agonist-induced effects.
-
-
Data Analysis: Concentration-response curves are plotted, and parameters such as IC50 (for inhibition) or pA2 (for antagonism) are calculated.
Rat In Vivo Gastrointestinal Transit Assay (Charcoal Meal)
This in vivo model assesses the effect of a test compound on the overall transit of a non-absorbable marker through the gastrointestinal tract.
Objective: To evaluate the effect of this compound on gastrointestinal transit in rats.
Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted overnight with free access to water.
-
Drug Administration: this compound or vehicle is administered orally or via another relevant route.
-
Marker Administration: After a predetermined time, a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) is administered by oral gavage.
-
Transit Measurement: After a specific period (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully dissected from the pyloric sphincter to the cecum. The total length of the intestine and the distance traveled by the charcoal meal are measured.
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
Dog In Vivo Cardiac Electrophysiology Study
This model allows for the detailed assessment of a drug's effects on various parameters of cardiac electrical activity in a large animal model with cardiac physiology more similar to humans.
Objective: To characterize the in vivo cardiac electrophysiological effects of this compound in dogs.
Methodology:
-
Animal Preparation: Beagle dogs are anesthetized, and multipolar electrode catheters are inserted into the heart via peripheral veins to record intracardiac electrograms and for programmed electrical stimulation.
-
Electrophysiological Measurements: Baseline measurements of heart rate, atrioventricular (AV) conduction (AH and HV intervals), and atrial and ventricular effective refractory periods (AERP and VERP) are recorded.
-
Drug Infusion: this compound is administered intravenously, often as a loading dose followed by a continuous infusion.
-
Data Acquisition: Electrophysiological parameters are continuously monitored and recorded at steady-state drug concentrations.
-
Data Analysis: Changes in electrophysiological parameters from baseline are calculated and analyzed for statistical significance.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathway of the 5-HT4 receptor and a conceptual workflow for evaluating 5-HT4 antagonists.
Caption: 5-HT4 Receptor Signaling Pathway and this compound's Point of Action.
Caption: Experimental Workflow for Cross-Species Validation of a 5-HT4 Antagonist.
Conclusion
This compound is a selective 5-HT4 receptor antagonist with demonstrated effects on gastrointestinal and cardiovascular systems in various preclinical models. The available data, although not from direct, multi-species comparative studies, suggests that the pharmacological effects of 5-HT4 receptor modulation can be species-dependent. The guinea pig appears to be a sensitive model for studying the gastrointestinal effects of 5-HT4 antagonists, while rats and dogs have been utilized to investigate cardiovascular outcomes. Further research with direct comparative studies would be necessary to fully elucidate the cross-species pharmacology of this compound and to better predict its potential effects in humans. This guide provides a foundational overview for researchers working with this compound and other 5-HT4 receptor modulators, highlighting the importance of considering species-specific differences in drug development.
References
- 1. In vivo and cellular antiarrhythmic and cardiac electrophysiological effects of desethylamiodarone in dog cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conractile responses of guinea-pig ileum to high-frequency electrical field stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
Comparative analysis of Piboserod and prucalopride in cardiovascular studies
A detailed examination of two selective 5-HT4 receptor modulators reveals divergent applications and cardiovascular effects. While the antagonist, piboserod, has been explored for its potential therapeutic benefits in heart failure, the agonist, prucalopride, has undergone extensive safety evaluations to rule out adverse cardiovascular events associated with its predecessors.
This guide provides a comprehensive comparison of this compound and prucalopride, focusing on their performance in cardiovascular studies. The content is tailored for researchers, scientists, and drug development professionals, offering a granular look at the available data, experimental methodologies, and underlying signaling pathways.
Mechanism of Action: A Tale of Two Modulators
This compound and prucalopride both target the 5-hydroxytryptamine type 4 (5-HT4) receptor, but with opposing actions that dictate their distinct clinical investigations.
This compound , a selective 5-HT4 receptor antagonist, has been investigated for its potential to mitigate the detrimental effects of excessive serotonin signaling in cardiovascular diseases.[1] In conditions like heart failure, myocardial 5-HT4 receptors are upregulated and activated, contributing to adverse cardiac remodeling.[2] The therapeutic hypothesis is that by blocking these receptors, this compound could protect the heart from chronic overstimulation, analogous to the mechanism of beta-blockers in heart failure.[1]
Prucalopride , in contrast, is a high-affinity, selective 5-HT4 receptor agonist.[3] Its primary indication is the treatment of chronic idiopathic constipation.[3] By activating 5-HT4 receptors in the gastrointestinal tract, it enhances colonic motility. The cardiovascular focus for prucalopride has been on demonstrating its safety, as first-generation 5-HT4 agonists were withdrawn from the market due to associations with serious cardiovascular events. Prucalopride's high selectivity is believed to be the reason for its favorable cardiovascular safety profile.
Signaling Pathways
The opposing actions of this compound and prucalopride on the 5-HT4 receptor lead to different downstream signaling cascades within cardiomyocytes.
Clinical Studies: Efficacy in Heart Failure vs. Cardiovascular Safety
The clinical development paths of this compound and prucalopride have been markedly different, with one focusing on therapeutic intervention in heart disease and the other on establishing a clean cardiovascular safety record.
This compound in Symptomatic Heart Failure
A key study investigated the effects of this compound on left ventricular function in patients with symptomatic heart failure.
Experimental Protocol:
This was a prospective, double-blind, parallel-group, placebo-controlled trial.
-
Participants: Patients with New York Heart Association (NYHA) class II-IV heart failure and a left ventricular ejection fraction (LVEF) of ≤35%.
-
Intervention: Patients were randomized to receive either this compound (80 mg) or a placebo for 24 weeks, which included a 4-week titration period.
-
Primary Endpoint: The primary outcome measured was the change in LVEF as assessed by cardiac magnetic resonance imaging (MRI).
-
Secondary Endpoints: These included left ventricular volumes, N-terminal pro-brain natriuretic peptide (NT-proBNP) levels, norepinephrine levels, quality of life, and the 6-minute walk test.
Quantitative Data:
| Parameter | This compound (n=67) | Placebo (n=70) | p-value |
| Change in LVEF (%) | +1.7 | - | 0.020 |
| Change in End-Systolic Volume (mL) | -7 (from 165 to 158) | - | 0.060 |
Table 1: Key Efficacy Results of this compound in Heart Failure
Prucalopride and Cardiovascular Safety
Prucalopride has been the subject of numerous studies to confirm its cardiovascular safety, including a large-scale observational study and a thorough QT study.
Experimental Protocol: Real-World European CV Safety Study
This was a multinational, observational, population-based cohort study.
-
Participants: The study included 35,087 patients, with 5,715 new users of prucalopride and 29,372 new users of polyethylene glycol 3350 (PEG3350) as a comparator.
-
Primary Outcome: The main outcome was the incidence of major adverse cardiovascular events (MACE).
-
Analysis: The risk of MACE was estimated using the pooled adjusted incidence rate ratio (IRR).
Experimental Protocol: Thorough QT Study
This was a randomized, double-blind, placebo- and active-controlled study in healthy volunteers.
-
Participants: 120 healthy male and female volunteers.
-
Intervention: Participants received either therapeutic (2 mg) or supratherapeutic (10 mg) doses of prucalopride.
-
Primary Outcome: The study assessed the steady-state effects of prucalopride on the QT interval.
Quantitative Data:
| Study | Parameter | Result |
| Real-World European CV Safety Study | Incidence Rate Ratio (IRR) for MACE (Prucalopride vs. PEG3350) | 0.64 (95% CI: 0.36-1.14) |
| Thorough QT Study | Maximum Mean Difference in QTcSS (Prucalopride vs. Placebo) | <5 ms |
| Phase 3 Studies (1,750 patients) | Prolonged QTc (Fridericia) | ≤1.0%-2.0% (similar to placebo) |
| Low Heart Rate | ≤3.3% (vs. ≤6.1% for placebo) |
Table 2: Key Cardiovascular Safety Data for Prucalopride
The collective data from these studies have not raised concerns about the impact of prucalopride treatment on cardiovascular parameters, showing no increased risk of MACE or clinically significant effects on cardiac repolarization.
Experimental Workflow Comparison
The clinical investigation workflows for this compound and prucalopride reflect their different therapeutic goals.
Conclusion
The comparative analysis of this compound and prucalopride in cardiovascular studies highlights a fundamental divergence in their clinical development and therapeutic intent, despite both targeting the 5-HT4 receptor. This compound, as an antagonist, showed a modest but statistically significant benefit in improving LVEF in heart failure patients, suggesting a potential therapeutic role that warrants further investigation. However, its overall clinical utility and safety profile remain to be fully elucidated.
Conversely, prucalopride, a highly selective agonist, has a robust body of evidence demonstrating its cardiovascular safety. Extensive clinical trials and real-world data have consistently shown that it does not increase the risk of adverse cardiovascular events, a critical differentiator from earlier, less selective 5-HT4 agonists. For researchers and clinicians, this distinction is paramount: while this compound represents an exploratory therapeutic concept in cardiology, prucalopride stands as a well-vetted option in its approved indication with a low risk of cardiovascular complications.
References
Piboserod: A Comparative Analysis of its Antagonistic Potency Against 5-HT Induced Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Piboserod's antagonistic potency against serotonin (5-HT)-induced responses, benchmarked against other notable 5-HT4 receptor antagonists. The data presented is curated from various preclinical studies, offering a quantitative and methodological assessment to inform research and development in fields targeting the 5-HT4 receptor, such as gastroenterology and cardiology.
Comparative Antagonistic Potency at the 5-HT4 Receptor
This compound (also known as SB-207266) is a highly potent and selective antagonist of the 5-HT4 receptor. Its efficacy has been evaluated in numerous in vitro and in vivo models, consistently demonstrating sub-nanomolar to low nanomolar affinity and functional antagonism. The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2 or pKB) of this compound in comparison to other well-characterized 5-HT4 receptor antagonists.
| Compound | Receptor Source | Radioligand | Potency (Ki, nM) | Reference |
| This compound | Human (recombinant) | [³H]GR113808 | ~0.1 | [1] |
| This compound | Human (recombinant) | Not Specified | ~1.5 | |
| GR 113808 | Guinea Pig Striatum | [³H]GR113808 | 0.20 | [2][3] |
| GR 125487 | Human Colon | Not Specified | - | [4][5] |
| RS 39604 | Human Colon | Not Specified | - | |
| SB 204070 | Human Colon | Not Specified | - |
Table 1: Comparative Binding Affinities (Ki) of 5-HT4 Receptor Antagonists. This table highlights the high affinity of this compound for the human 5-HT4 receptor.
| Compound | Tissue/Preparation | Agonist | Potency (pA2/pKB) | Reference |
| This compound | Human Detrusor Muscle | 5-HT | 9.25 (KB = 0.56 nM) | |
| This compound | Guinea Pig Distal Colon LMMP | Tegaserod | 9.09 | |
| GR 113808 | Guinea Pig Ascending Colon | 5-HT | 9.2 | |
| GR 113808 | Rat Oesophagus | 5-HT | 9.3 | |
| GR 125487 | Human Colon | 5-HT | 10.12 | |
| RS 39604 | Human Colon | 5-HT | 8.53 | |
| SB 204070 | Human Colon | 5-HT | 10.34 (apparent pA2) |
Table 2: Functional Antagonistic Potency (pA2/pKB) of 5-HT4 Receptor Antagonists. This table showcases the potent functional antagonism of this compound in various tissue preparations.
Signaling Pathways of the 5-HT4 Receptor
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the receptor by an agonist like 5-HT leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function. Additionally, evidence suggests a non-canonical, G-protein independent pathway involving the activation of Src tyrosine kinase and the subsequent phosphorylation of extracellular signal-regulated kinase (ERK). This compound acts by competitively binding to the 5-HT4 receptor, thereby preventing agonist-induced activation of these downstream signaling cascades.
Caption: 5-HT4 Receptor Signaling Pathways.
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor
This protocol describes a method to determine the binding affinity (Ki) of a test compound, such as this compound, for the 5-HT4 receptor using a competitive binding assay with a radiolabeled antagonist, [³H]GR113808.
Materials:
-
Membrane Preparation: Homogenates from cells expressing the 5-HT4 receptor (e.g., HEK-293 cells) or tissues with high receptor density (e.g., guinea pig striatum).
-
Radioligand: [³H]GR113808.
-
Non-specific Binding Control: A high concentration of an unlabeled 5-HT4 antagonist (e.g., 10 µM GR113808 or this compound).
-
Test Compound: this compound or other antagonists at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [³H]GR113808 (at a concentration near its Kd, e.g., 0.2 nM), and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]GR113808, and a high concentration of unlabeled antagonist.
-
Competitive Binding: Membrane preparation, [³H]GR113808, and varying concentrations of the test compound (e.g., this compound).
-
-
The final assay volume is typically 250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay in Isolated Guinea Pig Ileum
This protocol outlines a method to determine the functional antagonistic potency (pA2) of a compound like this compound by measuring its ability to inhibit 5-HT-induced contractions in the isolated guinea pig ileum.
Materials:
-
Tissue: Freshly isolated guinea pig ileum.
-
Physiological Salt Solution: Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound or other test compounds.
-
Organ Bath System: With isometric force transducers.
-
Data Acquisition System.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Clean the ileal segment by gently flushing with Krebs solution.
-
Cut the segment into smaller pieces (e.g., 2-3 cm in length).
-
-
Mounting the Tissue:
-
Suspend each ileal segment in an organ bath containing Krebs solution under a resting tension (e.g., 1 g).
-
Allow the tissue to equilibrate for a period (e.g., 60 minutes), with regular washes.
-
-
Determining Agonist Concentration-Response Curve:
-
Construct a cumulative concentration-response curve for 5-HT by adding increasing concentrations of 5-HT to the organ bath and recording the resulting contractile response.
-
Wash the tissue thoroughly to return to baseline.
-
-
Antagonist Incubation:
-
Add a fixed concentration of the antagonist (e.g., this compound) to the organ bath and incubate for a specific period (e.g., 30-60 minutes) to allow for equilibration.
-
-
Determining Agonist Concentration-Response Curve in the Presence of Antagonist:
-
In the continued presence of the antagonist, construct a second cumulative concentration-response curve for 5-HT. A rightward shift in the curve is expected.
-
-
Data Analysis (Schild Analysis):
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Repeat the experiment with at least three different concentrations of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of the antagonist ([B]) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency. A slope of the regression line that is not significantly different from 1 suggests competitive antagonism.
-
Experimental Workflow and Logical Relationships
Caption: Workflow for Assessing Antagonist Potency.
References
- 1. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Piboserod: A Comparative Analysis Against Newer 5-HT4 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The 5-hydroxytryptamine-4 (5-HT4) receptor, a G-protein coupled receptor, has been a focal point for therapeutic intervention in gastrointestinal motility disorders and, historically, for conditions like atrial fibrillation. Piboserod, a potent and selective 5-HT4 receptor antagonist, garnered significant interest for its potential cardiovascular applications. However, its development was discontinued, paving the way for newer agents targeting this receptor. This guide provides a comparative benchmark of this compound's performance against more recent ligands that have been evaluated for their interaction with the 5-HT4 receptor.
While the development of new 5-HT4 antagonists has been limited, the field has seen the rise of highly selective agonists. For a comprehensive understanding of the current landscape of 5-HT4 receptor-targeted therapies, this guide will compare this compound to these newer agonists, focusing on their receptor binding and functional activity profiles. This comparison is valuable for researchers aiming to understand the structure-activity relationships and selectivity profiles that define modern 5-HT4 receptor ligands.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and newer 5-HT4 receptor ligands. It is important to note that these values are compiled from various studies and direct head-to-head comparisons are limited. Methodological differences between studies can influence the exact values.
| Compound | Type | Receptor Binding Affinity (pKi) | Functional Antagonist Activity (pA2) |
| This compound | Antagonist | ~10.4 (for human 5-HT4(c) receptor)[1] | 7.9 - 8.2 |
| GR 113808 | Antagonist | ~9.2 - 9.7[2] | 9.0 - 9.4[2] |
| Velusetrag (TD-5108) | Agonist | High Affinity (specific pKi not readily available in cited results)[3] | N/A |
| Naronapride (ATI-7505) | Agonist | High Affinity (1000-fold greater for 5-HT4 than other 5-HTRs) | N/A |
| Prucalopride | Agonist | 8.1 - 8.6 (for human 5-HT4b and 5-HT4a isoforms, respectively) | N/A |
Note: pKi is the negative logarithm of the inhibitory constant (Ki), and a higher value indicates stronger binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve; a higher value indicates greater potency.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the methods used to evaluate these compounds, the following diagrams are provided.
Detailed Experimental Protocols
The data presented in this guide are primarily derived from two key types of experiments: radioligand binding assays and in vitro functional assays.
Radioligand Binding Assay for 5-HT4 Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor.
-
Radiolabeled 5-HT4 antagonist, typically [3H]GR113808, as the reporter ligand.
-
Test compounds (e.g., this compound, newer antagonists/agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Cell membranes are thawed and suspended in the assay buffer.
-
A constant concentration of the radiolabeled ligand ([3H]GR113808) is added to the membrane suspension.
-
The test compound is added in a range of increasing concentrations to compete with the radioligand for binding to the receptor.
-
The mixture is incubated, typically for 60 minutes at 25°C, to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assay (Antagonist Potency)
Objective: To determine the functional potency (pA2) of an antagonist in a biological system.
Materials:
-
Isolated tissue preparation known to exhibit 5-HT4 receptor-mediated responses, such as guinea pig ileum or rat esophagus.
-
A known 5-HT4 receptor agonist (e.g., 5-HT, cisapride).
-
The test antagonist (e.g., this compound).
-
Organ bath setup with physiological saline solution (e.g., Krebs solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducer to measure tissue contraction or relaxation.
Protocol:
-
The isolated tissue is mounted in an organ bath under a resting tension.
-
The tissue is allowed to equilibrate.
-
A cumulative concentration-response curve to the 5-HT4 agonist is generated to establish a baseline response.
-
The tissue is washed to return to baseline.
-
The tissue is then incubated with a fixed concentration of the antagonist (e.g., this compound) for a set period.
-
In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.
-
Steps 4-6 are repeated with increasing concentrations of the antagonist.
-
The magnitude of the rightward shift in the agonist's concentration-response curve caused by the antagonist is measured.
-
A Schild plot analysis is performed to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to elicit the original response.
Conclusion
This compound remains a significant benchmark as a high-affinity 5-HT4 receptor antagonist. While the clinical development of direct successors has been sparse, the landscape has evolved with the introduction of highly selective 5-HT4 agonists like Velusetrag, Naronapride, and Prucalopride. These newer agents, though functionally different, demonstrate the ongoing refinement of ligand design for improved selectivity and safety profiles, particularly concerning off-target effects such as hERG channel interactions. For researchers in the field, the pharmacological profiles of these newer compounds, when juxtaposed with this compound, offer valuable insights into the molecular interactions that govern ligand binding and functional activity at the 5-HT4 receptor. The experimental protocols detailed herein provide a foundational methodology for the continued evaluation and development of novel 5-HT4 receptor modulators.
References
- 1. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
A Comparative Study of Piboserod's Impact on Cardiac and Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed comparative analysis of Piboserod, a selective 5-HT4 receptor antagonist, and its effects on cardiac and various smooth muscle tissues. This compound's pharmacological activity is benchmarked against other relevant 5-HT4 receptor antagonists, with a focus on quantitative data from in vitro and in vivo studies. The guide includes detailed experimental methodologies for key assays and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the comparative pharmacology.
Introduction
This compound (SB-207266) is a potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. This receptor subtype is expressed in various tissues, including the heart and a range of smooth muscles, where it mediates diverse physiological responses. In the heart, 5-HT4 receptor activation is associated with positive inotropic and chronotropic effects, while in smooth muscle, its stimulation can lead to either contraction or relaxation depending on the specific tissue and underlying physiological context. This guide aims to provide a comprehensive comparison of this compound's effects on cardiac and smooth muscle, supported by experimental data, to aid in research and drug development.
Mechanism of Action: The 5-HT4 Receptor
This compound exerts its effects by competitively blocking the binding of serotonin (5-HT) to the 5-HT4 receptor, thereby inhibiting its downstream signaling cascades.
Signaling Pathway in Cardiac Muscle
In cardiac myocytes, the 5-HT4 receptor is coupled to a stimulatory G-protein (Gs). Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac contractility and electrophysiology, including L-type calcium channels and phospholamban, resulting in increased calcium influx and sarcoplasmic reticulum calcium uptake, respectively[1][2][3][4].
Caption: 5-HT4 receptor signaling in cardiac muscle.
Signaling Pathway in Smooth Muscle
Similarly, in many smooth muscle types, such as those in the gastrointestinal tract, the 5-HT4 receptor is also coupled to the Gs-adenylyl cyclase-cAMP pathway[5]. The resulting increase in cAMP and PKA activation can lead to varied responses. For instance, in some gastrointestinal smooth muscle, this pathway facilitates the release of acetylcholine from enteric neurons, leading to contraction. In other smooth muscles, such as the human colon circular muscle, it can directly mediate relaxation.
Caption: 5-HT4 receptor signaling in smooth muscle.
Comparative Efficacy on Cardiac Muscle
The effects of this compound on cardiac muscle have been investigated in various models, primarily focusing on its potential to mitigate the consequences of excessive 5-HT4 receptor stimulation in conditions like heart failure.
In Vitro Cardiac Contractility
| Drug | Preparation | Parameter | Value | Reference |
| This compound (SB-207266) | Rat papillary muscle (from CHF model) | Antagonism of 5-HT induced positive inotropic response | Not Quantified | |
| GR-113808 | Human right atrial preparations | pKB for antagonism of 5-HT induced inotropy | 8.8 |
Cardiac Electrophysiology
| Drug | Preparation | Parameter | Effect | Value | Reference |
| This compound | - | - | Data not available | - | - |
| GR-113808 | Human atrial myocytes | L-type Ca2+ current (ICaL) | Antagonism of 5-HT induced increase | - | |
| GR-113808 | Human atrial myocytes | Action Potential Duration (APD50) | Abolished 5-HT induced increase | - |
In Vivo Cardiac Performance
| Drug | Model | Parameter | Effect | Value | Reference |
| This compound | Human (Heart Failure) | Left Ventricular Ejection Fraction (LVEF) | Increase | +1.7% vs. placebo | |
| This compound (SB-207266) | Rat (Congestive Heart Failure) | LV diastolic diameter | Decrease | -4.6% vs. placebo | |
| This compound (SB-207266) | Rat (Congestive Heart Failure) | Heart weight | Decrease | -10.2% vs. placebo | |
| GR-113808 | Anesthetized piglet | 5-methoxytryptamine-induced tachycardia | Antagonism | - |
Comparative Efficacy on Smooth Muscle
This compound's effects on smooth muscle are tissue-dependent, reflecting the diverse roles of the 5-HT4 receptor in regulating smooth muscle tone and motility.
Gastrointestinal Smooth Muscle
| Drug | Preparation | Parameter | Value | Reference |
| This compound | Guinea pig colonic longitudinal muscle/myenteric plexus | Apparent pKb vs. TD-8954 | 9.3 | |
| GR-113808 | Guinea pig ascending colon | pA2 vs. 5-HT | 9.2 | |
| GR-113808 | Rat thoracic oesophagus | pA2 vs. 5-HT | 9.3 |
Bladder Smooth Muscle
| Drug | Preparation | Parameter | Value | Reference |
| This compound | Human detrusor muscle strips | KB for antagonism of 5-HT induced potentiation of contractions | 0.56 nM | |
| GR-113808 | - | - | Data not available | - |
Vascular Smooth Muscle
While 5-HT can influence vascular tone, the direct effects of this compound and other selective 5-HT4 antagonists on vascular smooth muscle are not as extensively documented as their effects on other muscle types. One study noted that GR-113808 had no functional activity at 5-HT2 or 5-HT1-like receptors on vascular smooth muscle preparations, highlighting its selectivity for the 5-HT4 receptor.
Experimental Protocols
Isolated Papillary Muscle Contractility Assay
This protocol is adapted from established methods for assessing cardiac muscle contractility in vitro.
Caption: Workflow for isolated papillary muscle assay.
-
Tissue Preparation: A heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution. The left ventricle is opened, and the papillary muscle is carefully dissected.
-
Mounting: The muscle is mounted vertically in a temperature-controlled organ bath containing oxygenated Krebs-Henseleit solution. One end is attached to a fixed hook, and the other to a force transducer.
-
Equilibration and Stimulation: The muscle is allowed to equilibrate under a resting tension. It is then stimulated electrically at a fixed frequency (e.g., 1 Hz).
-
Data Acquisition: Isometric contractions are recorded. After a stable baseline is achieved, a cumulative concentration-response curve to a 5-HT4 agonist (e.g., serotonin) is generated.
-
Antagonist Evaluation: The tissue is washed, and then incubated with this compound or a comparator for a set period before generating a second agonist concentration-response curve. The rightward shift of the curve is used to determine the antagonist's potency (pA2 or KB).
Isolated Intestinal Smooth Muscle Strip Assay
This protocol is based on standard methods for studying gastrointestinal motility in vitro.
Caption: Workflow for isolated intestinal strip assay.
-
Tissue Preparation: A segment of intestine (e.g., guinea pig ileum) is removed and placed in cold, oxygenated Krebs solution. Longitudinal or circular muscle strips are prepared.
-
Mounting: The muscle strip is suspended in a temperature-controlled organ bath with oxygenated Krebs solution, with one end fixed and the other connected to a force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until spontaneous contractions are stable.
-
Data Acquisition: A cumulative concentration-response curve to a 5-HT4 agonist is generated by adding increasing concentrations of the agonist to the bath and recording the change in tension.
-
Antagonist Evaluation: Following washout, the tissue is incubated with this compound or a comparator before repeating the agonist concentration-response curve to determine antagonist potency.
Cardiac Myocyte Electrophysiology (Patch Clamp)
This is a generalized protocol for whole-cell patch-clamp recording from isolated cardiac myocytes.
Caption: Workflow for patch clamp electrophysiology.
-
Cell Isolation: Single cardiac myocytes are isolated from cardiac tissue by enzymatic digestion.
-
Recording Setup: The isolated cells are placed in a recording chamber on an inverted microscope. A glass micropipette filled with an internal solution is brought into contact with a cell.
-
Seal Formation and Whole-Cell Configuration: A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of ion currents or action potentials.
-
Data Acquisition: Baseline electrophysiological parameters are recorded. The effects of a 5-HT4 agonist are then measured.
-
Antagonist Application: The cell is perfused with a solution containing this compound or a comparator, and the ability of the antagonist to block the agonist-induced effects is quantified.
Discussion
The available data indicate that this compound is a potent antagonist of 5-HT4 receptors in both cardiac and smooth muscle tissues. In the heart, its antagonistic action can counteract the positive inotropic and chronotropic effects of serotonin, which may be beneficial in conditions like heart failure where chronic sympathetic and serotonergic stimulation can be detrimental. The modest improvement in LVEF observed in a clinical trial with heart failure patients suggests a potential, albeit small, clinical benefit.
In smooth muscle, this compound's effects are more varied. Its ability to antagonize 5-HT-mediated contractions in the bladder suggests a potential therapeutic role in overactive bladder. In the gastrointestinal tract, its tendency to delay colonic transit indicates that endogenous 5-HT, acting through 5-HT4 receptors, plays a role in promoting motility.
When compared to GR-113808, both compounds demonstrate high affinity for the 5-HT4 receptor across different tissues. GR-113808 has been more extensively characterized in in vitro cardiac preparations, providing a clearer picture of its effects on cardiac electrophysiology. A direct head-to-head comparison of this compound and GR-113808 on the same cardiac and smooth muscle preparations would be invaluable for a more definitive comparative assessment.
Conclusion
This compound is a selective 5-HT4 receptor antagonist with demonstrable effects on both cardiac and smooth muscle. Its impact is consistent with the known physiological roles of the 5-HT4 receptor in these tissues. This guide provides a framework for understanding the comparative pharmacology of this compound and highlights the need for further direct comparative studies with other 5-HT4 antagonists to fully elucidate its therapeutic potential and selectivity profile. The provided experimental protocols offer a starting point for researchers aiming to conduct such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effects of treatment with a 5-HT4 receptor antagonist in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Serotonin 5-HT4 Receptors on Responses to Cardiac Stressors in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Further investigation into the signal transduction mechanism of the 5-HT4-like receptor in the circular smooth muscle of human colon - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
